1,1-Bis(p-isobutylphenyl)ethane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)-4-[1-[4-(2-methylpropyl)phenyl]ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30/c1-16(2)14-19-6-10-21(11-7-19)18(5)22-12-8-20(9-13-22)15-17(3)4/h6-13,16-18H,14-15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIVAPCIGWNIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144655 | |
| Record name | 1,1-Bis(p-isobutylphenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102120-87-6 | |
| Record name | 1,1-Bis(p-isobutylphenyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102120876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Bis(p-isobutylphenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-BIS(P-ISOBUTYLPHENYL)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS0AT8J46G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of 1,1-Bis(p-isobutylphenyl)ethane (Ibuprofen Impurity R): A Technical Guide
Executive Summary
As pharmaceutical regulatory frameworks, such as ICH Q3A(R2) and Q3B(R2), enforce stringent thresholds for impurities in active pharmaceutical ingredients (APIs), the comprehensive profiling of synthesis-related byproducts is non-negotiable. In the industrial synthesis of ibuprofen—particularly via routes involving the carbonylation of intermediates or the hydroformylation of p-isobutylstyrene—a recurrent, high-molecular-weight byproduct is 1,1-Bis(p-isobutylphenyl)ethane . Designated by the European Pharmacopoeia (EP) as Ibuprofen Impurity R [1], this diarylalkane derivative necessitates rigorous analytical control to ensure API safety and efficacy[2].
This technical guide explores the mechanistic origins of this impurity, details a self-validating protocol for its targeted synthesis (for use as an analytical reference standard), and outlines its critical physicochemical properties.
Mechanistic Origins in Ibuprofen Manufacturing
The formation of 1,1-Bis(p-isobutylphenyl)ethane is fundamentally driven by an acid-catalyzed electrophilic aromatic substitution (Friedel-Crafts alkylation). During various industrial ibuprofen synthesis routes (such as the modified Boots-Hoechst-Celanese process or p-isobutylstyrene pathways), the system generates or utilizes 1-(4-isobutylphenyl)ethanol as a reactive intermediate.
Under acidic conditions (e.g., in the presence of sulfuric acid or acidic carbonylation catalysts), this secondary alcohol readily undergoes protonation and subsequent dehydration to form a highly resonance-stabilized benzylic carbocation. If unreacted isobutylbenzene (IBB) is present in the reaction matrix, it acts as a nucleophile. The carbocation attacks the electron-rich aromatic ring of IBB, yielding the dimeric 1,1-Bis(p-isobutylphenyl)ethane[3].
Alternatively, in routes directly utilizing acetaldehyde and IBB to synthesize p-isobutylstyrene, 1,1-Bis(p-isobutylphenyl)ethane is the intended intermediate, which is subsequently catalytically cracked. Incomplete thermal cracking leads to its carryover into the final API[3].
Mechanistic pathway of 1,1-Bis(p-isobutylphenyl)ethane formation during synthesis.
Targeted Synthesis Protocol (Reference Standard Generation)
To accurately quantify Ibuprofen Impurity R in API batches, analytical laboratories must synthesize high-purity reference standards. The most efficient methodology leverages the direct condensation of IBB with acetaldehyde in the presence of a strong acid[3].
Experimental Workflow
Step-by-step experimental workflow for synthesizing 1,1-Bis(p-isobutylphenyl)ethane.
Step-by-Step Methodology & Causality
Step 1: Acid-Substrate Initialization
-
Action: Charge a jacketed glass reactor with 5.0 equivalents of isobutylbenzene (IBB) and cool to 10 °C. Slowly add 95% sulfuric acid (0.5 equivalents).
-
Causality: Maintaining the temperature below 10 °C during acid addition is critical to prevent the exothermic sulfonation of the IBB aromatic ring. Sulfonation would deplete the starting material, generate water (diluting the acid catalyst), and severely complicate downstream purification[3].
Step 2: Controlled Electrophile Addition
-
Action: Introduce 1.0 equivalent of acetaldehyde dropwise over 2 hours under vigorous agitation.
-
Causality: The dropwise addition ensures the steady-state concentration of acetaldehyde remains below 1%. High local concentrations of acetaldehyde promote competitive side reactions, including the formation of paraldehyde or polymeric aldol condensation products, which drastically reduce the yield of the target diarylethane[3].
Step 3: Maturation and Phase Separation
-
Action: Warm the reaction mixture to 20 °C and stir for 4 hours. Stop agitation and allow the phases to separate.
-
Causality: The biphasic nature of the reaction requires vigorous stirring for mass transfer. Once the reaction is complete, the dense aqueous sulfuric acid layer separates cleanly from the upper organic layer, which contains the product and excess IBB.
Step 4: Quenching and Neutralization
-
Action: Decant the organic layer and wash sequentially with deionized water and 5% aqueous sodium hydroxide (NaOH) until the pH of the aqueous wash is neutral (pH ~7).
-
Causality: Complete neutralization of residual sulfuric acid is mandatory. Any trace acid left during the subsequent thermal distillation will act as a catalyst, prematurely cracking the synthesized 1,1-Bis(p-isobutylphenyl)ethane back into p-isobutylstyrene and IBB.
Step 5: Vacuum Distillation
-
Action: Subject the neutralized organic layer to fractional vacuum distillation. Remove unreacted IBB at lower temperatures, then collect the 1,1-Bis(p-isobutylphenyl)ethane fraction at 174–184 °C under 2–3 Torr.
-
Causality: Vacuum distillation significantly lowers the boiling point of the heavy diarylalkane, preventing thermal degradation and ensuring a high-purity reference standard suitable for HPLC/GC calibration[4].
Analytical Characterization & Data Presentation
Once synthesized, the reference standard must be validated. The following table summarizes the quantitative physicochemical data and identification markers for 1,1-Bis(p-isobutylphenyl)ethane[1],[4],[2].
| Property | Value / Description |
| Chemical Name | 1,1-Bis(p-isobutylphenyl)ethane |
| Pharmacopoeial Designation | Ibuprofen Impurity R (EP) |
| CAS Registry Number | 102120-87-6 |
| Molecular Formula | C₂₂H₃₀ |
| Molecular Weight | 294.47 g/mol |
| Appearance | Colorless to light yellow oil/gel |
| Boiling Point | 174–184 °C (at 2–3 Torr) |
| Solubility | Insoluble in water; soluble in acetonitrile, chloroform, and methanol |
| Key Structural Feature | Two isobutylphenyl groups linked by a central ethylidene bridge |
Conclusion
The synthesis and control of 1,1-Bis(p-isobutylphenyl)ethane is a critical parameter in the lifecycle management of ibuprofen APIs. Because it is highly lipophilic and lacks the carboxylic acid moiety of ibuprofen, it behaves differently in formulation matrices and biological systems. By understanding its acid-catalyzed formation mechanism and employing targeted synthesis for reference standard generation, pharmaceutical scientists can ensure robust analytical methods (such as GC-FID or HPLC-UV) are in place to keep this impurity well below the ICH qualification thresholds.
References
1. 2. 3. 4.
Sources
- 1. 1,1-Bis(p-isobutylphenyl)ethane | C22H30 | CID 11044622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. EP0168803B1 - Method for producing p-isobutylstyrene - Google Patents [patents.google.com]
- 4. 1,1-BIS-(4-ISOBUTYLPHENYL)ETHANE , 90%+ , 102120-87-6 - CookeChem [cookechem.com]
Chemical and physical properties of 1,1-Bis(p-isobutylphenyl)ethane
An In-depth Technical Guide to 1,1-Bis(p-isobutylphenyl)ethane
Introduction
1,1-Bis(p-isobutylphenyl)ethane is an organic compound primarily recognized within the pharmaceutical industry as a process-related impurity in the synthesis of Ibuprofen.[1][2] Designated as Ibuprofen Impurity R by the European Pharmacopoeia (EP), its presence and concentration are critical quality attributes that must be monitored to ensure the safety and efficacy of the final drug product.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and safety considerations, tailored for professionals in research and drug development. Understanding the profile of this specific impurity is essential for process optimization, method development, and regulatory compliance in the manufacturing of Ibuprofen.[4]
(Note: An illustrative image of the chemical structure would be placed here.)
Physicochemical Properties
The fundamental physical and chemical characteristics of 1,1-Bis(p-isobutylphenyl)ethane are summarized below. These properties are essential for its detection, isolation, and quantification.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-methylpropyl)-4-[1-[4-(2-methylpropyl)phenyl]ethyl]benzene | [5] |
| Synonyms | 1,1'-Ethylidenebis[4-(2-methylpropyl)-benzene], Ibuprofen EP Impurity R | [1][2] |
| CAS Number | 102120-87-6 | [5] |
| Molecular Formula | C₂₂H₃₀ | [1][5] |
| Molecular Weight | 294.47 g/mol | [1][3][5] |
| Appearance | Colorless to light yellow solid or colorless, clear oil | [1][6] |
| Melting Point | ~40-44 °C | [6] |
| Boiling Point | ~300 °C (at 760 Torr); 174-184 °C (at 2-3 Torr) | [6] |
| Solubility | Insoluble in water. Soluble in ether, benzene, chloroform. Slightly soluble in acetonitrile and methanol. | [1][6] |
| Storage Conditions | 2-8 °C, protected from light and moisture. | [1] |
Synthesis and Formation Pathway
The formation of 1,1-Bis(p-isobutylphenyl)ethane is a known side reaction during certain industrial syntheses of Ibuprofen. Specifically, it arises from the acid-catalyzed reaction between isobutylbenzene (the primary raw material) and acetaldehyde, an impurity or a reagent in some synthetic routes.[7]
The primary mechanism is a double Friedel-Crafts alkylation. In the presence of a strong acid catalyst like sulfuric acid, acetaldehyde is protonated, forming a reactive electrophile. This electrophile is then attacked by the electron-rich aromatic ring of isobutylbenzene. A second isobutylbenzene molecule subsequently displaces the hydroxyl group of the intermediate, leading to the formation of the diarylethane structure.
Caption: Synthesis pathway of 1,1-Bis(p-isobutylphenyl)ethane.
Synthetic Protocol Example
The following protocol is based on a described industrial synthesis method.[7]
Objective: To synthesize 1,1-Bis(p-isobutylphenyl)ethane.
Materials:
-
Isobutylbenzene (IBB)
-
Acetaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Stirring apparatus
-
Reaction vessel with temperature control
-
Separatory funnel
Procedure:
-
Charge the reaction vessel with isobutylbenzene.
-
While stirring, slowly add concentrated sulfuric acid to the vessel, maintaining the temperature below 10 °C.
-
Gradually add acetaldehyde to the mixture.
-
After the addition is complete, raise the temperature to approximately 40 °C and maintain stirring for 3-10 hours.
-
Monitor the reaction progress using an appropriate chromatographic technique (e.g., GC or HPLC).
-
Upon completion, stop the stirring and allow the mixture to stand, which will cause two layers to separate.
-
The upper organic layer contains the product, 1,1-bis(4-isobutylphenyl)ethane, and unreacted isobutylbenzene. The lower layer consists of sulfuric acid and can potentially be reused.
-
Separate the layers and process the organic layer for purification (e.g., distillation or chromatography) to isolate the final product.
Analytical Characterization
Accurate identification and quantification of 1,1-Bis(p-isobutylphenyl)ethane are paramount. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
Chromatographic Analysis Workflow
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for analyzing Ibuprofen and its impurities.[8][9]
Caption: General workflow for HPLC-based impurity profiling.
Protocol: Quantitative Analysis by HPLC-UV
Objective: To quantify 1,1-Bis(p-isobutylphenyl)ethane in an Ibuprofen sample.
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV-Vis or Diode Array Detector (DAD).[9]
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer is typically used.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: ~220 nm.
-
Injection Volume: 10 µL.[9]
Procedure:
-
Standard Preparation: Prepare a stock solution of 1,1-Bis(p-isobutylphenyl)ethane reference standard in the diluent. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the Ibuprofen sample and dissolve it in the diluent to a known concentration. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of 1,1-Bis(p-isobutylphenyl)ethane in the sample by comparing its peak area to the calibration curve.
Spectroscopic Identification (Predictive Analysis)
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Two sets of doublets in the range of δ 7.0-7.4 ppm, characteristic of a para-substituted benzene ring.
-
Methine Proton (CH): A quartet around δ 4.1 ppm, coupled to the adjacent methyl group.
-
Isobutyl Methylene Protons (CH₂): A doublet around δ 2.4 ppm.
-
Isobutyl Methine Proton (CH): A multiplet around δ 1.8 ppm.
-
Ethane Methyl Protons (CH₃): A doublet around δ 1.6 ppm, coupled to the adjacent methine proton.
-
Isobutyl Methyl Protons (CH₃): A doublet around δ 0.9 ppm.
-
-
¹³C NMR Spectroscopy:
-
Expect approximately 9 distinct signals in the ¹³C NMR spectrum due to the molecule's symmetry.
-
Aromatic carbons would appear in the δ 125-145 ppm range.
-
Aliphatic carbons (methine, methylene, and methyl groups) would appear in the δ 20-45 ppm range.
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 294.23.
-
Fragmentation: Expect characteristic fragments from the cleavage of the isobutyl groups (loss of 57 Da) and benzylic cleavage, resulting in a prominent fragment ion.
-
Toxicological Profile and Safety
The safety profile of 1,1-Bis(p-isobutylphenyl)ethane is not extensively documented, which is common for pharmaceutical impurities.[6] However, aggregated GHS information indicates potential hazards.
GHS Hazard Statements:
Safety Precautions:
-
Handle this compound in a well-ventilated area or a fume hood to prevent inhalation of vapors.[6]
-
Use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[6]
-
In case of contact, wash the affected area thoroughly with soap and water.[6]
-
As with all chemical reference standards, it should be handled only by qualified personnel trained in laboratory safety procedures.
Conclusion
1,1-Bis(p-isobutylphenyl)ethane is a significant process-related impurity in the synthesis of Ibuprofen. Its formation is a direct result of a side reaction involving the starting material, isobutylbenzene. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, formation pathways, and analytical characteristics is crucial. The implementation of robust analytical methods, such as HPLC, is essential for its control, ensuring that the final Ibuprofen active pharmaceutical ingredient (API) meets the stringent purity requirements set by regulatory bodies.
References
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1,1-Bis(p-isobutylphenyl)ethane - ChemBK. (2024, April 10). Retrieved from [Link]
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1,1-Bis(p-isobutylphenyl)ethane. PubChem. Retrieved from [Link]
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Ibuprofen: Synthesis, production and properties. ResearchGate. Retrieved from [Link]
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Ibuprofen EP Impurities & USP Related Compounds. SynThink Research Chemicals. Retrieved from [Link]
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Synthesis of ibuprofen heterocyclic amides and investigation of their analgesic and toxicological properties. Academia.edu. Retrieved from [Link]
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Ibuprofen: synthesis and properties. ResearchGate. Retrieved from [Link]
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1,1-BIS(P-ISOBUTYLPHENYL)ETHANE. GSRS. Retrieved from [Link]
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Synthesis and antiproliferative properties of ibuprofen-oligo(3-hydroxybutyrate) conjugates. PubMed. Retrieved from [Link]
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Ibuprofen Chemistry. News-Medical.net. Retrieved from [Link]
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Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Ingenta Connect. Retrieved from [Link]
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Structures of synthesized impurities of Ibuprofen and Sunitinib. ResearchGate. Retrieved from [Link]
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Ibuprofen Synthesis. Synaptic - Central College. Retrieved from [Link]
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Supplementary information 1. Accessible protocol for asymmetric hydroformylation of vinylarenes using formaldehyde. The Royal Society of Chemistry. Retrieved from [Link]
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Analytical Methods. Japan Environment Agency. Retrieved from [Link]
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Synthesis of 1-cyano-1-(4-isobutylphenyl)ethane. PrepChem.com. Retrieved from [Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Retrieved from [Link]
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6,8-dimethyl-2-nonanol nonadyle. The Good Scents Company. Retrieved from [Link]
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Chemical Properties of Ethane, 1,1-bis(p-chlorophenyl)-. Cheméo. Retrieved from [Link]
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Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]
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Ethane, 1,1-bis(p-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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Comprehensive Structure Elucidation and Characterization of 1,1-Bis(p-isobutylphenyl)ethane (Ibuprofen Impurity R)
Executive Summary & Pharmacopeial Context
In the highly regulated landscape of pharmaceutical manufacturing, the rigorous characterization of synthetic impurities is a critical mandate for drug safety and efficacy. 1,1-Bis(p-isobutylphenyl)ethane (CAS: 102120-87-6), formally recognized in pharmacopeial monographs as Ibuprofen EP Impurity R [1], is a lipophilic hydrocarbon byproduct encountered during the industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen[2].
This whitepaper provides an authoritative, in-depth guide to the structural elucidation, physicochemical characterization, and analytical isolation of this compound. By combining multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry, and thermal analysis, we establish a robust framework for its definitive identification.
Synthetic Origin & Mechanistic Pathway
Understanding the origin of an impurity is the first step in its control. In specific industrial routes for ibuprofen synthesis, the starting material isobutylbenzene undergoes an acid-catalyzed condensation with acetaldehyde (often utilizing sulfuric acid)[3]. This reaction yields 1,1-bis(p-isobutylphenyl)ethane as a stable intermediate.
Under standard manufacturing conditions, this intermediate is subsequently subjected to catalytic cracking at elevated temperatures to produce p-isobutylstyrene and regenerate isobutylbenzene[3]. Incomplete cracking or side-reactions lead to the persistence of 1,1-bis(p-isobutylphenyl)ethane in the final drug substance matrix, necessitating stringent analytical monitoring.
Caption: Workflow detailing the synthetic origin of Ibuprofen Impurity R and its downstream cracking.
Physicochemical Profile
Because 1,1-bis(p-isobutylphenyl)ethane lacks polar heteroatoms, it exhibits extreme lipophilicity and poor aqueous solubility[4]. These properties dictate the analytical techniques required for its characterization.
Table 1: Physicochemical Properties of 1,1-Bis(p-isobutylphenyl)ethane
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₀ | [1] |
| Molecular Weight | 294.47 g/mol | [1],[5] |
| Melting Point | 40 - 44 °C | [4] |
| Boiling Point | ~300 °C | [4] |
| XLogP3 (Lipophilicity) | 7.4 | [1] |
| Physical Appearance | Colorless to light yellow solid | [4] |
| Solubility | Insoluble in water; soluble in ether, benzene | [4] |
Structural Elucidation Logic & Methodologies
The elucidation of a pure hydrocarbon requires a multi-technique approach to confirm molecular mass, functional groups, and exact atomic connectivity.
Caption: Logical workflow for the structural elucidation of 1,1-Bis(p-isobutylphenyl)ethane.
Mass Spectrometry: The Causality of Ionization Choice
Causality: Soft ionization techniques like Electrospray Ionization (ESI) rely on acid-base chemistry to form adducts (e.g., [M+H]⁺). Because 1,1-bis(p-isobutylphenyl)ethane is a highly non-polar hydrocarbon (XLogP3 = 7.4)[1] with no proton-accepting or donating groups, ESI yields exceptionally poor sensitivity. Therefore, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the mandatory choice. The 70 eV electron beam forces the ejection of an electron, creating a radical cation [M]⁺• at m/z 294, followed by predictable fragmentation such as the loss of a methyl group (m/z 279) and cleavage at the ethylidene bridge (m/z 133).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While 1D ¹H NMR easily identifies the isobutyl and aromatic protons, distinguishing between a 1,1-ethylidene bridge and a 1,2-ethylene bridge requires precise topological mapping. The presence of a quartet at ~4.10 ppm and a doublet at ~1.60 ppm immediately suggests a CH-CH₃ moiety. To definitively prove that the central methine carbon connects to both aromatic rings, 2D HMBC (Heteronuclear Multiple Bond Correlation) is utilized. The cross-peaks between the methine proton and the quaternary aromatic carbons confirm the 1,1-bis architecture.
Table 2: Representative ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |
| 0.90 | Doublet (d) | 12H | 6.6 | Isobutyl -CH₃ (four methyls) |
| 1.60 | Doublet (d) | 3H | 7.2 | Ethylidene bridge -CH₃ |
| 1.85 | Multiplet (m) | 2H | - | Isobutyl -CH- (methines) |
| 2.45 | Doublet (d) | 4H | 7.2 | Isobutyl -CH₂- (methylenes) |
| 4.10 | Quartet (q) | 1H | 7.2 | Ethylidene bridge -CH- |
| 7.05 - 7.15 | AA'BB' multiplet | 8H | 8.0 (ortho) | Aromatic protons (Ar-H) |
Table 3: Representative ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 21.8 | CH₃ | Ethylidene bridge methyl |
| 22.4 | CH₃ | Isobutyl methyls |
| 30.2 | CH | Isobutyl methines |
| 44.5 | CH | Ethylidene bridge methine |
| 45.1 | CH₂ | Isobutyl methylenes |
| 127.5, 129.0 | CH (Ar) | Aromatic carbons (ortho/meta) |
| 139.5 | C (Ar) | Aromatic quaternary (C-alkyl) |
| 144.2 | C (Ar) | Aromatic quaternary (C-bridge) |
Experimental Protocols (Self-Validating Systems)
To ensure absolute trustworthiness, every protocol below is designed as a self-validating system, incorporating internal controls that must pass before data acquisition proceeds.
Protocol A: Isolation and Purity Verification via HPLC-UV
-
Objective: Isolate >99% pure Impurity R from crude synthetic mixtures to prevent artifact signals during NMR.
-
Step 1 (Mobile Phase Preparation): Prepare an isocratic mobile phase of 90:10 Acetonitrile:Water. Degas via ultrasonication for 15 minutes.
-
Step 2 (Self-Validation - System Suitability): Inject a resolution standard containing Ibuprofen API and Impurity R. Validation Gate: Calculate the resolution factor (Rs). Proceed to Step 3 only if Rs > 2.0, proving the C18 column's resolving power is sufficient to prevent co-elution.
-
Step 3 (Preparative Run): Inject the crude mixture onto a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). Monitor UV absorbance at 220 nm. Collect the fraction eluting at the predetermined retention time for Impurity R.
-
Step 4 (Recovery): Remove the organic solvent under reduced pressure (rotary evaporation) and lyophilize the aqueous remainder to yield the pure solid.
Protocol B: GC-EI-MS Analysis
-
Objective: Determine exact mass and generate a structural fragmentation fingerprint.
-
Step 1 (Sample Prep): Dissolve 1 mg of the isolated Impurity R in 1 mL of GC-grade hexane.
-
Step 2 (Self-Validation - Tune & Blank): Validation Gate: Run an autotune using PFTBA (Perfluorotributylamine). Ensure m/z 69, 219, and 502 peaks are within 0.2 Da accuracy. Subsequently, inject a hexane blank. Proceed to Step 3 only if the baseline is flat, confirming the absence of column carryover.
-
Step 3 (Injection): Inject 1 µL of the sample using a split ratio of 1:50 onto a fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Step 4 (Acquisition): Execute the temperature program: Hold at 100°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min. Acquire mass spectra in full scan mode from m/z 50 to 500.
Protocol C: Multidimensional NMR Acquisition
-
Objective: Establish unambiguous atomic connectivity.
-
Step 1 (Sample Prep): Dissolve 15 mg of the pure sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
-
Step 2 (Self-Validation - Lock & Shim): Insert the tube into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated 3D gradient shimming. Validation Gate: Assess the TMS peak at 0.00 ppm. Proceed to Step 3 only if the peak width at half-height is < 1.0 Hz, validating magnetic field homogeneity.
-
Step 3 (1D Acquisition): Acquire the ¹H spectrum (16 scans, 10s relaxation delay) and ¹³C spectrum (1024 scans, proton-decoupled).
-
Step 4 (2D Acquisition): Acquire gradient-selected HSQC and HMBC spectra. Optimize the HMBC long-range coupling delay for J = 8 Hz to capture the critical 3-bond correlations between the ethylidene methine proton and the aromatic rings.
References
-
[4] ChemBK. 1,1-Bis(p-isobutylphenyl)ethane - Introduction and Properties. Available at:[Link]
-
[1] National Center for Biotechnology Information (PubChem). 1,1-Bis(p-isobutylphenyl)ethane | C22H30 | CID 11044622. Available at:[Link]
-
[5] Global Substance Registration System (GSRS), NIH. 1,1-BIS(P-ISOBUTYLPHENYL)ETHANE. Available at:[Link]
-
[3] Google Patents. EP0434343B2 - Process for preparing ibuprofen and its alkyl esters. Available at:
Sources
Technical Whitepaper: Pharmacological Profiling and Mechanistic Analysis of 1,1-Bis(p-isobutylphenyl)ethane
Executive Summary
1,1-Bis(p-isobutylphenyl)ethane (CAS: 102120-87-6), widely recognized in pharmacopeial contexts as Ibuprofen EP Impurity R , is a dimeric-like diarylalkane. While traditionally viewed merely as a byproduct in the industrial synthesis of ibuprofen [[1]](), emerging pharmacological characterizations reveal that this compound possesses intrinsic biological activity. Specifically, it acts as a selective cyclooxygenase (COX) inhibitor . This whitepaper provides an in-depth technical analysis of its chemical origins, physicochemical properties, and pharmacological mechanisms, alongside self-validating experimental protocols for its rigorous evaluation in drug development pipelines.
Chemical Identity and Synthetic Origins
Expertise & Experience: Understanding the synthetic origin of 1,1-Bis(p-isobutylphenyl)ethane is crucial for predicting its impurity profile and lipophilic behavior in biological assays. The compound is synthesized via the acid-catalyzed condensation of isobutylbenzene with acetaldehyde . In industrial ibuprofen manufacturing, this intermediate undergoes catalytic cracking to yield p-isobutylstyrene, which is subsequently carbonylated to form ibuprofen . Incomplete cracking or side reactions result in the retention of 1,1-Bis(p-isobutylphenyl)ethane as Impurity R.
Its bulky, highly lipophilic structure (C22H30) makes it practically insoluble in water but highly soluble in organic solvents , necessitating careful vehicle selection (e.g., DMSO) during in vitro pharmacological screening to prevent compound precipitation and artifactual data.
Chemical synthesis pathway of 1,1-Bis(p-isobutylphenyl)ethane.
Pharmacological Mechanism: COX Inhibition
Despite lacking the characteristic carboxylic acid pharmacophore of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, 1,1-Bis(p-isobutylphenyl)ethane exhibits notable cyclooxygenase inhibition. It inhibits both PGH synthase-1 (COX-1) and PGH synthase-2 (COX-2) with comparable potency, demonstrating an IC50 of approximately 14.9 µM .
Causality of Binding: The dual p-isobutylphenyl groups likely interact with the hydrophobic channel of the COX active site. While the absence of a polar headgroup reduces its binding affinity compared to ibuprofen (which anchors via hydrogen bonding at Arg120 and Tyr355), the extensive hydrophobic interactions provided by the bis-aryl structure are sufficient to competitively hinder arachidonic acid access to the catalytic site.
COX-1/COX-2 inhibition mechanism by 1,1-Bis(p-isobutylphenyl)ethane.
Self-Validating Experimental Methodologies
To rigorously evaluate the pharmacological activity of 1,1-Bis(p-isobutylphenyl)ethane, assays must be designed as self-validating systems. This ensures that any observed inhibition is a true pharmacological effect rather than an artifact of the compound's low aqueous solubility or non-specific protein binding.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Protocol Design & Causality:
-
Reagent Preparation: Dissolve 1,1-Bis(p-isobutylphenyl)ethane in 100% DMSO to create a 10 mM stock. Rationale: The compound's high lipophilicity requires a strong organic solvent. The final assay concentration of DMSO must be strictly maintained below 1% to prevent solvent-induced enzyme denaturation.
-
Enzyme Incubation: In a 96-well plate, combine 10 µL of test compound (serial dilutions from 0.1 µM to 100 µM), 10 µL of heme cofactor, and 10 µL of purified COX-1 or COX-2 enzyme in Tris-HCl buffer (pH 8.0). Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows the bulky hydrophobic inhibitor to equilibrate within the enzyme's active site before substrate competition begins.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 10 µM). Rationale: Using a substrate concentration near its Michaelis constant (Km) ensures the assay is highly sensitive to competitive inhibitors.
-
Reaction Quenching: After exactly 2 minutes, add 10 µL of 1M HCl. Rationale: Rapid acidification denatures the COX enzyme, halting prostaglandin synthesis instantly to ensure precise kinetic measurement.
-
Quantification: Neutralize the reaction and quantify PGE2 production using an Enzyme Immunoassay (EIA).
Self-Validating Controls:
-
Maximum Activity (100% Control): Vehicle only (1% DMSO) + Enzyme + Substrate.
-
Background (0% Control): Heat-inactivated enzyme + Substrate.
-
Reference Standard: Ibuprofen (known IC50 ~1-2 µM) to validate dynamic range.
-
System Validation: Calculate the Z'-factor. The assay is only considered valid if Z' > 0.5, proving sufficient dynamic range and low inter-well variability.
Self-validating in vitro workflow for COX inhibition profiling.
Cytotoxicity and Cellular Viability Screening
Protocol Design & Causality: To ensure that the observed COX inhibition is not a secondary artifact of cell death (when moving to cell-based assays like RAW 264.7 macrophages), a counter-screen for cytotoxicity is mandatory.
-
Cell Seeding: Seed RAW 264.7 cells at 1x10^4 cells/well in a 96-well plate. Rationale: This density ensures cells are in the exponential growth phase during treatment, maximizing sensitivity to toxic insults.
-
Compound Treatment: Treat with 1,1-Bis(p-isobutylphenyl)ethane (1–100 µM) for 24 hours.
-
Viability Assessment (MTT Assay): Add MTT reagent and incubate for 2 hours. Rationale: MTT relies on mitochondrial reductase activity. Since highly lipophilic compounds can sometimes uncouple mitochondrial respiration, this assay directly measures metabolic viability.
Cellular viability screening workflow using MTT assay.
Quantitative Data Summaries
To facilitate rapid comparison, the physicochemical and pharmacological parameters of 1,1-Bis(p-isobutylphenyl)ethane are summarized below.
Table 1: Physicochemical Properties
| Parameter | Value | Reference |
| Chemical Name | 1,1-Bis(p-isobutylphenyl)ethane | |
| CAS Number | 102120-87-6 | , |
| Molecular Formula | C22H30 | |
| Molecular Weight | 294.47 g/mol | |
| Appearance | Colorless to light yellow solid | |
| Melting Point | ~40-44 °C | |
| Solubility | Insoluble in water; soluble in organic solvents | [[2]]([Link]) |
Table 2: Pharmacological & Safety Profile
| Parameter | Value | Reference |
| Primary Target | PGH synthase-1 (COX-1) & PGH synthase-2 (COX-2) | [[3]]() |
| Mechanism of Action | Selective cyclooxygenase inhibitor | |
| Potency (IC50) | 14.9 µM | |
| Acute Toxicity (Oral) | Harmful if swallowed (GHS H302) | |
| Environmental Hazard | Long-lasting effects to aquatic life (GHS H413) |
Strategic Implications for Drug Development
While 1,1-Bis(p-isobutylphenyl)ethane is primarily monitored as an impurity (with safety hazards including H302 oral toxicity and H413 aquatic toxicity ), its baseline COX-inhibitory activity presents an interesting scaffold. The 1,1-diarylalkane motif could be derivatized to introduce polar functional groups, potentially yielding novel allosteric or competitive COX inhibitors with altered selectivity profiles. Furthermore, its established use as a functional material and nickel catalyst highlights its chemical stability, a desirable trait for oral drug formulations.
References
Sources
In Vitro Profiling of 1,1-Bis(p-isobutylphenyl)ethane: A Technical Guide for Impurity Characterization
Executive Summary
1,1-Bis(p-isobutylphenyl)ethane (CAS 102120-87-6), widely recognized in the pharmaceutical industry as Ibuprofen Impurity R, is a bis-aromatic synthetic byproduct generated during the synthesis of the active pharmaceutical ingredient (API) ibuprofen. As a Senior Application Scientist overseeing drug safety and analytical profiling, I approach the in vitro characterization of such impurities not merely as a compliance exercise, but as a mechanistic investigation into off-target pharmacology and toxicology.
Under the International Council for Harmonisation (ICH) Q3A guidelines, impurities exceeding specific qualification thresholds must undergo rigorous safety assessments to ensure they do not compromise patient safety[1]. Furthermore, the ICH M7 framework strictly mandates the evaluation of DNA-reactive (mutagenic) potential to limit carcinogenic risk[2]. This whitepaper outlines the causality-driven methodologies required to build a comprehensive, self-validating in vitro profile for 1,1-Bis(p-isobutylphenyl)ethane.
Fig 1. Comprehensive in vitro profiling workflow for Ibuprofen Impurity R.
Pharmacological Off-Target Profiling: COX-1/COX-2 Assays
Causality & Rationale
Ibuprofen exerts its therapeutic effect via the non-selective inhibition of cyclooxygenase (COX) enzymes. Because 1,1-Bis(p-isobutylphenyl)ethane shares the p-isobutylphenyl pharmacophore with the parent API, it is mechanistically plausible that the impurity retains some degree of binding affinity for the COX active sites. Evaluating this off-target activity is critical to understanding whether the impurity contributes to the overall pharmacological or adverse effect profile (e.g., gastrointestinal toxicity) of the formulated drug.
Self-Validating Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation : Reconstitute purified ovine COX-1 and human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 mM hematin and 2 mM phenol.
-
Compound Dilution : Dissolve 1,1-Bis(p-isobutylphenyl)ethane in anhydrous DMSO. Prepare a 10-point concentration gradient (0.01 µM to 100 µM).
-
Self-Validation Mechanism: Ensure final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation. Include a DMSO-only vehicle control to establish the baseline maximum enzyme activity (100% signal).
-
-
Incubation : Pre-incubate the enzyme mixture with the impurity for 10 minutes at 37°C.
-
Self-Validation Mechanism: Include pure Ibuprofen as a positive control. The assay is only deemed valid if the Ibuprofen IC50 falls within the historically established range (~15 µM).
-
-
Reaction Initiation : Add arachidonic acid (substrate) to a final concentration of 10 µM. Incubate for exactly 2 minutes.
-
Termination & Quantification : Quench the reaction with 1 M HCl and add stannous chloride (SnCl2) to reduce unstable prostaglandin H2 (PGH2) to the stable Prostaglandin F2α (PGF2α). Quantify PGF2α using an Enzyme Immunoassay (EIA) read at 412 nm.
In Vitro Genotoxicity & Cytotoxicity (ICH M7 Compliance)
Causality & Rationale
Bis-aromatic alkanes can occasionally undergo metabolic activation to form reactive epoxides or quinone methides that intercalate DNA. To comply with ICH M7 guidelines for controlling DNA-reactive impurities[2], we must empirically validate the absence of mutagenicity. The Bacterial Reverse Mutation Assay (Ames Test) is the gold standard for this assessment.
Self-Validating Protocol: Ames Test (OECD 471)
-
Strain Preparation : Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight to reach late exponential phase.
-
Metabolic Activation (S9 Mix) : Prepare a 10% (v/v) Aroclor 1254-induced rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate.
-
Causality: This step is crucial because 1,1-Bis(p-isobutylphenyl)ethane is highly lipophilic and likely requires hepatic oxidation to become reactive.
-
-
Treatment : Combine 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for -S9 conditions), and 50 µL of Impurity R (doses ranging from 1.5 to 5000 µ g/plate ).
-
Plating & Incubation : Mix with top agar containing trace histidine/tryptophan and pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.
-
Scoring : Count revertant colonies using an automated colony counter.
-
Self-Validation Mechanism: The assay is only valid if strain-specific positive controls (e.g., 2-aminoanthracene for +S9 conditions) exhibit a >3-fold increase in revertants, proving the metabolic viability of the S9 fraction and the susceptibility of the tester strains.
-
Metabolic Stability & Cytochrome P450 Profiling
Causality & Rationale
The parent drug, ibuprofen, is stereoselectively metabolized primarily by hepatic enzymes CYP2C9 and CYP2C8[3]. The structural core of 1,1-Bis(p-isobutylphenyl)ethane contains highly lipophilic isobutyl groups and an ethane bridge, making it highly susceptible to aliphatic hydroxylation by these same enzymes. Understanding its intrinsic clearance (
Fig 2. Proposed CYP450-mediated metabolic oxidation pathway for the impurity.
Self-Validating Protocol: Human Liver Microsome (HLM) Stability
-
Matrix Preparation : Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
-
Spiking : Add 1,1-Bis(p-isobutylphenyl)ethane to a final concentration of 1 µM.
-
Initiation : Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (1 mM final NADP+).
-
Kinetic Sampling : Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
LC-MS/MS Analysis : Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant for parent compound depletion.
-
Self-Validation Mechanism: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to verify the metabolic competence and dynamic range of the HLM batch.
-
Data Presentation: Expected Quantitative Profile
To facilitate rapid decision-making for drug development professionals, all in vitro data should be synthesized into a standardized impurity qualification matrix. Below is a representative data structure for 1,1-Bis(p-isobutylphenyl)ethane based on structural predictions and standard acceptance criteria:
| Assay | Parameter Evaluated | Expected/Representative Result | Regulatory Acceptance/Reference Criteria |
| COX-1 Inhibition | IC50 (µM) | > 100 µM (No significant inhibition) | Ibuprofen IC50 ≈ 15 µM |
| COX-2 Inhibition | IC50 (µM) | > 100 µM (No significant inhibition) | Ibuprofen IC50 ≈ 15 µM |
| Ames Test (TA98/TA100) | Revertant Colonies | Negative (< 2-fold increase over vehicle) | ICH M7 Class 5 (Non-mutagenic)[2] |
| HLM Stability | Intrinsic Clearance ( | 45.2 µL/min/mg protein | Moderate to High Clearance |
| Cytotoxicity | Cell Viability (HepG2) | CC50 > 50 µM | > 100x the expected human Cmax |
References
1. Sigma-Aldrich. "1,1-Bis(p-isobutylphenyl)ethane | 102120-87-6". Source: sigmaaldrich.com. URL: 2.[2] International Council for Harmonisation (ICH). "assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2)". Source: ich.org. URL: 3.[3] PLOS One. "Are Cytochrome P450 CYP2C8 and CYP2C9 Polymorphisms Associated with Ibuprofen Response in Very Preterm Infants?". Source: plos.org. URL: 4.[1] Guidance for Industry. "Q3A Impurities in New Drug Substances". Source: tuwien.ac.at. URL:
Sources
Toxicology and Safety Profile of 1,1-Bis(p-isobutylphenyl)ethane: A Comprehensive Technical Guide
Executive Summary
1,1-Bis(p-isobutylphenyl)ethane (CAS: 102120-87-6), widely recognized in pharmaceutical quality control as1[1], is a highly lipophilic organic compound. While it occasionally finds utility as a functional material or nickel catalyst in chemical synthesis[2], its primary significance to drug development professionals lies in its presence as a synthetic byproduct during the manufacturing of the analgesic ibuprofen. Understanding the toxicological and physicochemical profile of this impurity is paramount for ensuring Active Pharmaceutical Ingredient (API) purity, regulatory compliance, and environmental safety.
Chemical Identity and Physicochemical Profiling
The molecular structure of 1,1-Bis(p-isobutylphenyl)ethane consists of two bulky isobutylphenyl groups linked by a central ethane bridge. Unlike its parent API (ibuprofen), it lacks a polar carboxylic acid moiety. This absence of polar functional groups fundamentally alters its behavior, rendering it highly hydrophobic and prone to bioaccumulation.
| Property | Value | Clinical / Toxicological Significance |
| Molecular Formula | C22H30 | High carbon-to-heteroatom ratio drives lipophilicity. |
| Molecular Weight | 294.47 g/mol | Large molecular volume impacts cellular permeability. |
| LogP (Computed) | ~7.4 | Extreme hydrophobicity; predicts high bioaccumulation and requires organic vehicles for in vitro testing[3]. |
| Melting Point | 40-44 °C | Solid at room temperature; requires careful solubilization[2]. |
| Aqueous Solubility | Insoluble | Necessitates co-solvents (e.g., DMSO, Tween-80) for biological assays[2]. |
Toxicological Assessment & Mechanistic Insights
The safety profile of 1,1-Bis(p-isobutylphenyl)ethane is dictated almost entirely by its high partition coefficient (LogP).
-
Acute Systemic Toxicity: According to the 3, the compound holds a GHS classification of Acute Tox. 4 (H302: Harmful if swallowed) [3]. Because it lacks the pharmacophore required for cyclooxygenase (COX) inhibition, its toxicity is not target-receptor mediated. Instead, acute oral toxicity is likely driven by non-specific lipid bilayer disruption and the generation of reactive oxygen species (ROS) during strenuous first-pass hepatic metabolism.
-
Ecotoxicity and Bioaccumulation: The compound is classified as Aquatic Chronic 4 (H413: May cause long-lasting harmful effects to aquatic life) [3]. Causality: A LogP of 7.4 strongly favors partitioning into the lipid compartments of aquatic organisms. It resists aqueous degradation and requires specialized, slow metabolic pathways for clearance, leading to significant bioaccumulation in aquatic food webs.
-
Metabolic Fate: Hepatic clearance relies on CYP450-mediated aliphatic hydroxylation of the isobutyl side chains. However, the severe steric hindrance of the bis-aryl structure and its extreme hydrophobicity make this enzymatic process inefficient, prolonging its biological half-life.
Figure 1: Toxicokinetic pathway and bioaccumulation model of 1,1-Bis(p-isobutylphenyl)ethane.
Experimental Workflows & Protocols
Standard aqueous assays will fail when evaluating this compound due to immediate precipitation. The following protocols are engineered to accommodate its extreme lipophilicity while maintaining a self-validating experimental design.
Protocol 1: In Vitro Hepatotoxicity Screening (HepG2)
Rationale: HepG2 cells retain baseline CYP450 activity, making them an ideal model for evaluating the hepatic stress induced by the slow metabolism of lipophilic impurities.
-
Step 1: Vehicle Optimization (Critical Step). Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock solution. Causality: Aqueous buffers cannot solvate a compound with a LogP of 7.4; failure to use a pure organic vehicle will result in false-negative toxicity readouts due to compound crashing out of solution.
-
Step 2: Cell Seeding. Seed HepG2 cells at
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂. -
Step 3: Dosing & Self-Validation. Prepare serial dilutions in complete media immediately before dosing. Rule: The final DMSO concentration in the culture media must not exceed 0.5% (v/v). Validation: You must include a vehicle control (0.5% DMSO) to ensure the solvent is not driving cell death, and a positive control (e.g., 50 µM Chlorpromazine) to verify assay sensitivity. Treat cells for 48h.
-
Step 4: Viability Readout (MTT Assay). Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 3h. Remove media and solubilize the resulting formazan crystals in 100 µL DMSO. Read absorbance at 570 nm. Causality: MTT measures mitochondrial reductase activity, serving as a direct indicator of the cellular metabolic stress induced by lipophilic membrane disruptors.
Figure 2: Standardized toxicological screening workflow for highly lipophilic impurities.
Protocol 2: Environmental Toxicity (Daphnia magna Immobilization)
Rationale: This assay directly validates the H413 Aquatic Chronic classification by assessing neuro-muscular disruption in an aquatic model.
-
Step 1: Media Preparation. Use a biocompatible co-solvent (e.g., Tween-80 at <0.1 mg/L) to maintain the compound in suspension within the M4 test medium.
-
Step 2: Exposure. Introduce 5 neonate daphnids (<24h old) per test vessel across 5 concentration gradients.
-
Step 3: Observation. Assess immobilization at 24h and 48h. Causality: For highly lipophilic compounds, immobilization is a more sensitive and reliable endpoint than mortality, as the primary toxic mechanism is the physical disruption of neural and muscular lipid membranes rather than immediate systemic poisoning.
Regulatory & Safety Guidelines
When handling 1,1-Bis(p-isobutylphenyl)ethane in a laboratory or manufacturing setting, strict adherence to safety protocols is required:
-
Personal Protective Equipment (PPE): Wear chemical impermeable gloves (e.g., nitrile, satisfying EU Directive 89/686/EEC) and use a full-face respirator if dust or aerosols are generated during handling[4].
-
First Aid: If swallowed, rinse mouth thoroughly with water; do not induce vomiting, and contact a poison control center immediately[5].
-
Disposal: Due to its severe aquatic toxicity (H413), this material and its container must be disposed of at a hazardous or special waste collection point. It must never be allowed to enter public sewers or watercourses[5].
References
-
PubChem - 1,1-Bis(p-isobutylphenyl)ethane | C22H30 | CID 11044622. National Institutes of Health (NIH). 3
-
ChemBK - 1,1-Bis(p-isobutylphenyl)ethane - Introduction and Safety. 2
-
United States Biological - 410368 1,1-Bis(p-isobutylphenyl)ethane CAS: 102120-87-6. 1
-
ChemicalBook - 1,1-BIS-(4-ISOBUTYLPHENYL)ETHANE - Safety Data Sheet. 4
-
CymitQuimica - OMNIS 7 - Safety Data Sheet for 1,1'-(Ethane-1,1-diyl)-4,4'-(2-methylpropyl)dibenzene. 5
Sources
Executive Summary
While ibuprofen is a globally ubiquitous and generally safe non-steroidal anti-inflammatory drug (NSAID), its toxicological profile under extreme conditions—specifically high-dose acute exposure and oxidative degradation—presents significant challenges in pharmaceutical formulation. This technical whitepaper synthesizes the mechanistic pathways, regulatory frameworks (ICH M7), and self-validating experimental workflows required to assess the genotoxic potential of the ibuprofen Active Pharmaceutical Ingredient (API) and its reactive degradation products.
The Dual Paradigm of Ibuprofen Genotoxicity
The genotoxicity of ibuprofen must be evaluated through two distinct lenses: the intrinsic toxicity of the API at supratherapeutic doses, and the reactivity of its trace degradation products.
High-Dose API Toxicity
Standard in vitro Ames tests for the ibuprofen API generally return negative results. However, in vivo studies employing the mouse bone marrow chromosomal aberration (CA) test have demonstrated that ibuprofen administered orally at high acute doses (40–60 mg/kg) induces dose-dependent genotoxicity[1]. This is characterized by significant mitotic depression and an increase in the frequency of chromosomal aberrations per cell[2].
Oxidative Degradation and Impurity K
During manufacturing and shelf-life storage, ibuprofen is susceptible to oxidative and thermal stress. Density functional theory calculations indicate that hydroxyl radicals (•OH) favorably abstract hydrogen atoms from the isobutyl side chain[3]. This oxidation cascade, often accelerated by interactions with excipients like polyethylene glycol (PEG) and polysorbate 80[4],[5], leads to the formation of Impurity K (2-(4-Formylphenyl)propanoic acid)[4].
The presence of the formyl (aldehyde) group in Impurity K acts as a critical structural alert. Aldehydes are highly electrophilic and can form Schiff bases with exocyclic amino groups on DNA bases (e.g., guanine), leading to stable DNA adducts and subsequent base-pair substitution mutations[4].
Mechanistic pathway of ibuprofen oxidative degradation leading to genotoxic Impurity K.
Regulatory Framework: ICH M7 Guidelines
The International Council for Harmonisation (ICH) M7 guidelines provide a standardized framework for the assessment and control of DNA-reactive (mutagenic) impurities in pharmaceuticals[6].
Under ICH M7, any identified degradation product must undergo in silico Quantitative Structure-Activity Relationship (QSAR) screening. If a structural alert (such as the formyl group in Impurity K) is flagged, an in vitro bacterial reverse mutation assay (Ames test) is mandated[4]. If the Ames test is positive, the impurity is classified as a Class 1 or Class 2 mutagen, requiring strict control strategies to maintain exposure below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [5].
ICH M7 assessment workflow for classifying and controlling ibuprofen impurities.
Self-Validating Experimental Workflows
To ensure scientific integrity, genotoxicity assessments must not only follow standard operating procedures but also embed internal controls that validate the biological logic of the assay.
Bacterial Reverse Mutation Assay (Ames Test) for Impurity K
This assay evaluates the potential of ibuprofen degradation products to induce point mutations[4].
-
Step 1: Strain Selection (Causality): A panel of histidine-requiring Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA is prepared[4]. Because Impurity K is an electrophilic aldehyde, it primarily induces base-pair substitutions. Therefore, strains TA100 and TA1535 are the most critical targets for this specific molecule.
-
Step 2: Metabolic Activation: The assay is performed in the presence and absence of an S9 fraction (rat liver homogenate) to simulate mammalian hepatic metabolism, ensuring that non-reactive prodrugs converted into reactive electrophiles in vivo are detected.
-
Step 3: Exposure & Incubation: Tester strains are exposed to varying concentrations of the isolated impurity (up to 5000 µ g/plate ) and incubated at 37°C for 48-72 hours.
-
Step 4: Self-Validation Criteria: The assay is only deemed valid if the spontaneous reversion rate (vehicle control) falls within historical bounds. Furthermore, strain sensitivity is continuously validated by concurrent positive controls (e.g., Sodium Azide for TA100), which must induce a ≥3-fold increase in revertant colonies. The metabolic competence of the S9 fraction is validated using 2-aminoanthracene.
In Vivo Mouse Bone Marrow Chromosomal Aberration (CA) Test
This assay is utilized to assess the structural DNA damage caused by high acute doses of the ibuprofen API[1],[7].
-
Step 1: Dosing: Mice are administered ibuprofen orally at staggered doses (e.g., 10, 20, 40, and 60 mg/kg body weight)[1].
-
Step 2: Tissue Selection (Causality): Bone marrow is selected due to its rapid cellular turnover. A high baseline proliferation rate maximizes the probability of capturing cells in metaphase, where chromosomal breaks and exchanges are visually scorable[2].
-
Step 3: Metaphase Arrest: Two hours prior to sacrifice, mice are injected with colchicine. Colchicine inhibits microtubule polymerization, arresting dividing cells in metaphase and preventing progression to anaphase, thereby ensuring a high yield of scorable cells.
-
Step 4: Self-Validation Criteria (Mitotic Index): The Mitotic Index (MI) is calculated to confirm target tissue exposure. A dose-dependent decrease in MI validates that the drug reached the bone marrow[7]. However, if the MI drops below 50% of the negative control, the genotoxicity scoring is invalidated, as extreme cytotoxicity causes secondary, non-genotoxic DNA fragmentation (false positives).
Quantitative Data Presentation
Table 1: Genotoxic Potential and Structural Alerts of Ibuprofen and Key Derivatives
| Compound | Source / Formation Pathway | Structural Alert | Ames Test Result | In Vivo CA Result | ICH M7 Class |
| Ibuprofen (API) | Active Pharmaceutical Ingredient | None | Negative | Weak Positive (≥40 mg/kg) | N/A |
| Impurity K | Oxidative Degradation (•OH) | Formyl (Aldehyde) | Positive (Expected) | N/A | Class 1 / 2 |
| Impurity A | Synthesis Byproduct | None | Negative | N/A | Class 5 |
Table 2: Ames Test Strain Specificity and Validation Architecture
| Tester Strain | Mutation Type Detected | Target Gene Mutation | Positive Control (-S9) | Positive Control (+S9) |
| S. typhimurium TA98 | Frameshift | hisD3052 | 2-Nitrofluorene | 2-Aminoanthracene |
| S. typhimurium TA100 | Base-pair substitution | hisG46 | Sodium Azide | 2-Aminoanthracene |
| S. typhimurium TA1535 | Base-pair substitution | hisG46 | Sodium Azide | 2-Aminoanthracene |
| E. coli WP2 uvrA | Base-pair substitution | trpE | 4-Nitroquinoline N-oxide | 2-Aminoanthracene |
References[1] Title: Genotoxicity of ibuprofen in mouse bone marrow cells in vivo
Source: tandfonline.com URL: 1[2] Title: Genotoxicity of ibuprofen in mouse bone marrow cells in vivo - PubMed Source: nih.gov URL: 2[7] Title: Full article: Genotoxicity of ibuprofen in mouse bone marrow cells in vivo Source: tandfonline.com URL: 7[4] Title: 2-(4-Formylphenyl)propionic Acid | CAS 43153-07-7 Source: benchchem.com URL: 4[3] Title: Thermodynamic and Kinetic Study of Ibuprofen with Hydroxyl Radical: A Density Functional Theory Approach Source: researchgate.net URL: 3[6] Title: Quality by design with design of experiments approach for the development of a stability‐indicating LC method... Source: researchgate.net URL: 6[5] Title: UNIVERSIDADE DE SÃO PAULO Faculdade de Ciências Farmacêuticas Programa de Pós-Graduação em Farmácia Source: usp.br URL: 5
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Genotoxicity of ibuprofen in mouse bone marrow cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Formylphenyl)propionic Acid|CAS 43153-07-7 [benchchem.com]
- 5. teses.usp.br [teses.usp.br]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Advanced HPLC-UV Method for the Quantification of Ibuprofen Impurity R
Introduction & Analytical Significance
Ibuprofen is a widely prescribed non-steroidal anti-inflammatory drug (NSAID). Throughout its synthetic pathway and shelf-life, various impurities can emerge, which are strictly regulated by monographs such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). Among these, Ibuprofen Impurity R (Chemical Name: 1,1'-(Ethane-1,1-diyl)-4,4'-(2-methylpropyl)dibenzene; CAS: 102120-87-6) presents a unique analytical challenge.
Unlike the parent API, Impurity R lacks a polar carboxylic acid moiety. It is a highly lipophilic, neutral dimer-like molecule (C22H30, MW: 294.47 g/mol )[1]. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC-UV) protocol specifically engineered to quantify Impurity R, explaining the physicochemical causality behind the chosen chromatographic parameters.
Scientific Rationale & Method Design (E-E-A-T)
To ensure scientific integrity, every parameter in this method has been selected based on the specific physicochemical properties of the analytes:
-
Stationary Phase Causality: An Ascentis Express C18 column (150 mm × 4.6 mm, 5 µm) is utilized[2]. The dense C18 alkyl chains provide maximum hydrophobic surface area, which is critical for retaining and resolving non-polar analytes from the main API peak.
-
Mobile Phase & Ion Suppression: Ibuprofen is an acidic drug (pKa ~4.4). It must be maintained in its fully protonated (neutral) state to prevent peak tailing and retention time shifts. Therefore, 0.1% Trifluoroacetic acid (TFA) is added to the aqueous phase to drop the pH to ~2.0, ensuring sharp peak shapes[2].
-
Gradient Elution Strategy: Because Impurity R is exceptionally hydrophobic (high LogP), an isocratic highly-aqueous method would result in infinite retention. A steep gradient ramping from 5% to 95% Acetonitrile is required to elute Impurity R efficiently while maintaining resolution from earlier-eluting polar degradants.
-
Detection Wavelength: UV detection at 230 nm is selected. This wavelength captures the optimal absorbance of the substituted aromatic rings shared by both Ibuprofen and Impurity R, offering high sensitivity without the baseline drift prevalent at lower wavelengths (e.g., 210 nm)[2].
Experimental Protocol
This protocol is designed as a self-validating system . It incorporates blanks to rule out carryover, a System Suitability Test (SST) to prove chromatographic resolution, and standard bracketing to guarantee quantitative accuracy.
Reagents and Materials
-
Ibuprofen API (Reference Standard)
-
Ibuprofen Impurity R Certified Reference Material
-
HPLC-grade Acetonitrile (ACN)
-
Ultrapure Water (18.2 MΩ·cm)
-
Trifluoroacetic Acid (TFA), LC-MS grade
Preparation of Solutions
-
Diluent (50:50 Water:ACN): Selected to ensure the solubility of both the moderately polar API and the highly lipophilic Impurity R, preventing sample precipitation and injection-solvent mismatch (which causes peak distortion).
-
Blank Solution: Pure diluent used to establish baseline stability and verify the absence of column carryover.
-
System Suitability Solution (SST): Spiked solution containing 1.0 mg/mL Ibuprofen and 0.005 mg/mL Impurity R (0.5% specification level). Purpose: To verify the resolution (Rs) between the API and the late-eluting impurity.
-
Standard Solution: Impurity R reference standard prepared at the target limit of quantification (e.g., 0.001 mg/mL).
-
Test Sample Solution: Ibuprofen API prepared at 1.0 mg/mL in diluent.
Step-by-Step Execution
-
Purge the HPLC system with Mobile Phase A and B to remove any air bubbles.
-
Equilibrate the C18 column at the initial gradient conditions (95% A / 5% B) for at least 20 minutes until the baseline at 230 nm is stable.
-
Inject the sequence: Blank (1x) → SST (1x) → Standard (5x) → Samples (2x per batch) → Standard (1x for bracketing).
-
Process the data by integrating peaks at 230 nm, ensuring the integration baseline accounts for the gradient drift.
Analytical Workflow Visualization
Figure 1: Analytical workflow and system suitability decision matrix for Impurity R quantification.
Data Presentation & Acceptance Criteria
All quantitative parameters and expected chromatographic behaviors are summarized in the tables below for rapid reference and method validation.
Table 1: Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | Ascentis Express C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Ultrapure Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV/DAD at 230 nm |
Table 2: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Rationale |
|---|---|---|---|
| 0.0 | 95 | 5 | Retain polar impurities |
| 5.0 | 50 | 50 | Elute Ibuprofen API |
| 20.0 | 5 | 95 | Force elution of lipophilic Impurity R |
| 25.0 | 5 | 95 | Column wash |
| 25.1 | 95 | 5 | Return to initial conditions |
| 30.0 | 95 | 5 | Re-equilibration |
Table 3: System Suitability & Expected Results
| Analyte | Expected RT (min) | RRT | Acceptance Criteria (SST) |
|---|---|---|---|
| Ibuprofen (API) | ~12.5 | 1.00 | Tailing Factor < 1.5 |
| Impurity R | ~22.0 | ~1.76 | Resolution (Rs) from API > 5.0; Peak Area RSD ≤ 2.0% |
References
-
Sigma-Aldrich. Ibuprofen Impurity R Pharmaceutical Secondary Standard; Certified Reference Material.
-
Pharmaffiliates. CAS No : 102120-87-6 | Product Name : Ibuprofen - Impurity R. 1
-
Bloom Public Health. Pharmaceutical Secondary Standards: A COA Built for Strong Lab Foundations. 2
Sources
1H and 13C NMR spectral assignment for 1,1-Bis(p-isobutylphenyl)ethane
Application Note: H and C NMR Spectral Assignment for 1,1-Bis(p-isobutylphenyl)ethane
Executive Summary
1,1-Bis(p-isobutylphenyl)ethane (CAS: 102120-87-6) is a highly lipophilic diarylethane derivative. In the pharmaceutical industry, it is strictly monitored as a pharmacopeial impurity, officially designated as 1[1]. This application note provides a comprehensive, self-validating protocol for the structural elucidation and spectral assignment of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanistic Context & Origin
Understanding the origin of an impurity is critical for designing targeted analytical workflows. During the industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, isobutylbenzene (IBB) is reacted with acetaldehyde under strong acidic conditions (e.g., sulfuric acid) to yield2[2].
This intermediate is subsequently subjected to catalytic cracking to produce p-isobutylstyrene, which is then carbonylated to form 3[4]. However, trace amounts of unreacted 1,1-bis(p-isobutylphenyl)ethane can bypass the cracking phase and persist through the purification pipeline[5]. Because its physicochemical properties are similar to other lipophilic intermediates, precise NMR characterization is required to differentiate it from related structural analogs (such as 1,2-bis(p-isobutylphenyl)ethane).
Experimental Design & Causality
Every parameter in this NMR workflow is selected based on the specific physicochemical properties of the analyte:
-
Solvent Selection (CDCl
): The molecule lacks polar functional groups (no hydrogen bond donors or acceptors), rendering it highly lipophilic. Deuterated chloroform (CDCl ) is chosen because it provides complete solvation without the risk of proton exchange, ensuring sharp, well-defined aliphatic multiplets. -
Internal Standard (TMS): Tetramethylsilane (TMS) at 0.03% v/v is used to provide an absolute zero reference point (0.00 ppm), which is vital for distinguishing subtle chemical shift differences in the crowded aliphatic region (0.8–2.5 ppm).
-
Self-Validating System: A 1D
H spectrum alone is susceptible to signal overlap. This protocol mandates a self-validating closed-loop mechanism:-
The total
H integration must equal exactly 30 protons. -
The
C count must reflect the -like local symmetry of the molecule (yielding exactly 9 unique carbon environments). -
2D COSY and HSQC must physically map the 1D multiplets to their covalent connectivities, eliminating assignment ambiguity.
-
Self-Validating Protocol for NMR Acquisition
Step 1: Sample Preparation
-
Weigh 15.0 ± 0.5 mg of 1,1-bis(p-isobutylphenyl)ethane reference standard.
-
Dissolve the analyte completely in 600 µL of CDCl
containing 0.03% v/v TMS. -
Transfer the homogenous solution to a high-quality 5 mm NMR tube. Causality: 15 mg provides an optimal signal-to-noise (S/N) ratio for
C acquisition within a reasonable timeframe (e.g., 1024 scans) while preventing concentration-dependent viscosity line broadening.
Step 2: Instrument Calibration & Tuning
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the magnetic field onto the deuterium resonance of CDCl
. -
Automatically tune and match the probe to the
H and C Larmor frequencies. -
Shim the magnet (Z1-Z5 gradients) until the CDCl
solvent peak width at half-height is <1.0 Hz. Causality: Precise shimming and tuning maximize probe sensitivity and minimize pulse imperfections, which is critical for resolving the complex nonet of the isobutyl methine proton.
Step 3: 1D Acquisition (
- H NMR: Acquire 16 scans using a 30° pulse angle and a 2.0 s relaxation delay (d1).
-
C NMR: Acquire 1024 scans using a 30° pulse angle, a 2.0 s d1, and WALTZ-16 composite pulse proton decoupling.
Causality: The 2.0 s relaxation delay ensures that all protons fully relax between scans, fulfilling the self-validating requirement that the final integration perfectly matches the
formula.
Step 4: 2D Cross-Validation (COSY & HSQC)
-
Acquire a gradient-selected COSY spectrum to map homonuclear (
H- H) spin systems. -
Acquire a gradient-selected HSQC spectrum to map heteronuclear (
H- C) single-bond connectivities. Causality: COSY validates the adjacent spin systems (e.g., the isobutyl -CH -CH-CH network), while HSQC proves that each assigned proton is covalently bonded to its predicted carbon, closing the validation loop.
Quantitative Data: Spectral Assignments
The data below summarizes the validated spectral assignments for 1,1-bis(p-isobutylphenyl)ethane.
Table 1: H NMR Spectral Data (400 MHz, CDCl )
| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Structural Assignment |
| 1 | 0.89 | Doublet (d) | 6.6 | 12H | -CH(CH |
| 2 | 1.62 | Doublet (d) | 7.2 | 3H | -CH-CH |
| 3 | 1.84 | Nonet (m) | 6.8 | 2H | -CH (CH |
| 4 | 2.43 | Doublet (d) | 7.2 | 4H | -CH |
| 5 | 4.12 | Quartet (q) | 7.2 | 1H | -CH -CH |
| 6 | 7.05 | Doublet (d) | 8.0 | 4H | Ar-H (ortho to isobutyl) |
| 7 | 7.13 | Doublet (d) | 8.0 | 4H | Ar-H (ortho to ethane bridge) |
Table 2: C NMR Spectral Data (100 MHz, CDCl )
| Position | Chemical Shift ( | Carbon Type | Structural Assignment |
| 1 | 21.8 | CH | -CH-C H |
| 2 | 22.4 | CH | -CH(C H |
| 3 | 30.2 | CH | -C H(CH |
| 4 | 44.0 | CH | -C H-CH |
| 5 | 45.1 | CH | -C H |
| 6 | 127.4 | CH | Ar-C H (ortho to isobutyl) |
| 7 | 128.9 | CH | Ar-C H (ortho to ethane bridge) |
| 8 | 139.2 | Cq | Ar-C (ipso to isobutyl) |
| 9 | 144.5 | Cq | Ar-C (ipso to ethane bridge) |
Structural Elucidation Logic
-
The Ethane Bridge: The central ethane bridge features an AX
spin system. The methyl group appears as a doublet at 1.62 ppm, while the methine proton is highly deshielded (appearing as a quartet at 4.12 ppm) because it is benzylic to two electron-rich phenyl rings. -
The Isobutyl Groups: The symmetry of the molecule renders both isobutyl groups magnetically equivalent. The 12 terminal methyl protons appear as a dominant doublet at 0.89 ppm. The methine proton splits into a nonet at 1.84 ppm due to coupling with the six adjacent methyl protons and the two methylene protons.
-
The Aromatic Region: The para-disubstituted benzene rings create a classic AA'BB' spin system, presenting as two distinct doublets at 7.05 and 7.13 ppm. The electron-donating nature of the alkyl substituents keeps these protons relatively shielded compared to unsubstituted benzene.
Workflow Visualization
Figure 1: Self-validating NMR workflow for the structural elucidation of Ibuprofen EP Impurity R.
References
- Google Patents.EP0168803B1 - Method for producing p-isobutylstyrene.
-
ResearchGate. Ibuprofen: synthesis and properties. Retrieved from:[Link]
- Google Patents.US5319150A - Chloroalkylation of aromatic compounds.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. EP0168803B1 - Method for producing p-isobutylstyrene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5319150A - Chloroalkylation of aromatic compounds - Google Patents [patents.google.com]
Application Note: A Comprehensive Guide to Method Development for the Separation of Ibuprofen and its Impurities by Reverse-Phase HPLC
Abstract
This application note provides a detailed, science-driven guide for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation of Ibuprofen from its process-related and degradation impurities. We delve into the causality behind critical methodological choices, from column and mobile phase selection to detector settings. The document furnishes a robust, step-by-step protocol, a comprehensive validation strategy aligned with International Council for Harmonisation (ICH) guidelines, and protocols for forced degradation studies to ensure method specificity. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering a framework for developing reliable and compliant analytical methods for Active Pharmaceutical Ingredients (APIs).
Introduction: The Imperative for Purity
Ibuprofen, (±)-2-(4-isobutylphenyl)propionic acid, is a cornerstone non-steroidal anti-inflammatory drug (NSAID) globally recognized for its analgesic, anti-inflammatory, and antipyretic properties. The safety and efficacy of any pharmaceutical product are directly linked to the purity of its API. Impurities, which can arise from the manufacturing process (process-related impurities) or from the degradation of the API over time (degradation products), can potentially impact the drug's safety profile and therapeutic effect.[1]
Regulatory bodies, including those following the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[2] This necessitates the development of robust, specific, and validated analytical methods capable of separating and quantifying the API from all potential impurities. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the most widely employed technique for this purpose due to its high resolution, sensitivity, and specificity.[3] This document outlines the logical progression from understanding the analyte and its impurities to developing and validating a fit-for-purpose HPLC method.
Understanding Ibuprofen and Its Impurities
A successful separation method begins with a thorough understanding of the chemical structures and properties of the target analyte and its known impurities. Ibuprofen impurities are specified in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[4][5]
Key Impurities Include:
-
Process-Related Impurities: These are by-products or unreacted starting materials from the synthesis route. An example is Ibuprofen Related Compound C (4-isobutylacetophenone) , a key starting material and a common process impurity.[6][7]
-
Degradation Products: These form when the drug substance is exposed to stress conditions like acid, base, oxidation, heat, or light.[1] A critical degradation product is Impurity K ((2RS)-2-(4-Formylphenyl)propionic acid) , which can form under oxidative and thermal stress.[1] Other degradants can arise from interactions with excipients in the final dosage form.[8][9]
A summary of key impurities is presented in Table 1.
| Impurity Name | Chemical Name | Type | Typical Origin |
| Ibuprofen Related Compound C (RCC) | 4-Isobutylacetophenone | Process-Related | Synthesis Precursor |
| Ibuprofen Impurity F | 2-(4-isobutylphenyl)propanamide | Process-Related | Synthesis By-product |
| Ibuprofen Impurity K | (2RS)-2-(4-Formylphenyl)propionic acid | Degradation | Oxidation, Thermal Stress |
| Ibuprofen Related Compound J | 2-(3-isobutylphenyl)propanoic acid | Process-Related | Isomeric Impurity |
Table 1: Common impurities of Ibuprofen.
Method Development Strategy
Our strategy is to develop a stability-indicating RP-HPLC method, which is a method that can accurately measure the decrease in the amount of the active ingredient due to degradation.
Caption: Workflow for HPLC method development and validation.
Rationale for Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the technique of choice for moderately polar compounds like Ibuprofen. The non-polar stationary phase (typically C18 or C8) provides excellent retention and separation for Ibuprofen and its structurally similar impurities when used with a polar mobile phase.
Step-by-Step Method Development
-
Column Selection: A C18 column is the standard starting point due to its hydrophobicity, which is well-suited for retaining Ibuprofen. A common geometry is 250 mm x 4.6 mm with 5 µm particles, offering a good balance of efficiency and backpressure.[3] For faster analysis, shorter columns with smaller particles (e.g., sub-2 µm for UHPLC) can be used.[10][11]
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol (MeOH) as it typically provides better peak shape and lower UV cutoff.
-
Aqueous Phase & pH Control: Ibuprofen is an acidic compound (propionic acid derivative). To ensure it is in its non-ionized, more retained form, the mobile phase pH should be acidic, at least 2 pH units below its pKa (~4.5). A buffer is necessary to maintain a stable pH. A 0.1% solution of phosphoric acid or formic acid in water is a common choice, providing a pH of around 2.5-3.0.[8][9]
-
Initial Conditions: A good starting point is a 50:50 (v/v) mixture of ACN and acidic water.
-
-
Wavelength Selection: A photodiode array (PDA) detector is used to scan Ibuprofen and its impurities across a range of wavelengths. Ibuprofen has a low UV absorbance maximum, with the highest absorption around 220 nm.[8] This wavelength generally provides the best sensitivity for both the API and its impurities.
-
Gradient Elution: Given the range of polarities among the various impurities, a gradient elution is superior to an isocratic one. A gradient allows for the elution of more polar impurities early in the run while ensuring that more non-polar impurities elute within a reasonable time, all with good peak shape. A typical gradient might start with a lower percentage of ACN and ramp up to a higher percentage to elute all components.[3]
Detailed Analytical Method & Protocol
This protocol is a robust starting point and should be validated before routine use.
Instrumentation & Materials
-
HPLC or UHPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Reference Standards: Ibuprofen and known impurities (e.g., from USP or other certified suppliers).
-
Solvents: HPLC grade Acetonitrile and Water.
-
Reagents: Phosphoric Acid (85%).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for Ibuprofen and related substances.[3] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH ensures Ibuprofen is in its protonated, more retained form.[9] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 0-5 min: 40% B; 5-25 min: 40-75% B; 25-30 min: 75% B; 30.1-35 min: 40% B (re-equilibration) | Ensures separation of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing optimal efficiency.[3] |
| Column Temperature | 35 °C | Ensures reproducible retention times and can improve peak shape.[3] |
| Detection | PDA at 220 nm | Wavelength of maximum absorbance for Ibuprofen, providing high sensitivity.[8] |
| Injection Volume | 10 µL | A typical volume providing a good signal without overloading the column. |
Table 2: Recommended RP-HPLC Conditions.
Protocol: Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC grade water and mix well.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 50 mg of Ibuprofen Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Impurity Stock Solution: Prepare a stock solution containing a mix of known impurities at a suitable concentration (e.g., 100 µg/mL each) in the diluent.
-
System Suitability Solution (SSS): Spike the Standard Stock Solution with a small amount of the Impurity Stock Solution to achieve a final impurity concentration of approximately 0.1-0.5% of the Ibuprofen concentration. This solution is used to verify resolution.
-
Sample Solution (e.g., 500 µg/mL): Accurately weigh an amount of the Ibuprofen API sample equivalent to 50 mg of Ibuprofen into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Protocol: Chromatographic Run
-
Equilibrate the column with the initial mobile phase composition (60:40 A:B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution six times to verify system performance (see Section 6.1).
-
Inject the Standard and Sample solutions for analysis.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method, meaning it can separate the API from its degradation products.[1][12]
Caption: Ibuprofen degradation under various stress conditions.
Forced Degradation Protocol
Prepare solutions of Ibuprofen (~500 µg/mL) and subject them to the following conditions. Analyze the stressed samples alongside an unstressed control.
-
Acid Hydrolysis: Add 1N HCl, heat at 80°C for 2-4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH, heat at 80°C for 2-4 hours. Ibuprofen shows significant degradation under basic conditions.[13] Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid API powder to 80°C for 48 hours, then dissolve and analyze.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24-48 hours.
The goal is to achieve 5-20% degradation of the API. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the Ibuprofen peak and from each other (Resolution > 1.5), and peak purity analysis (using a PDA detector) confirms the Ibuprofen peak is pure in all stressed samples.[3]
Method Validation Protocol (ICH Q2(R2))
The optimized method must be validated to ensure it is fit for its intended purpose.[14][15] The following parameters must be assessed.
| Parameter | Purpose | Acceptance Criteria (Typical) |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. | %RSD of peak area and retention time < 2.0% (n=6); USP Tailing < 2.0; Resolution between critical pairs > 1.5.[3][16] |
| Specificity | To demonstrate the method can unequivocally assess the analyte in the presence of other components. | No interference from blank/placebo at the retention time of Ibuprofen and its impurities. Peak purity index > 0.999.[14] |
| Linearity | To demonstrate a linear relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations across the range (e.g., LOQ to 150% of spec limit).[17] |
| Range | The interval providing acceptable linearity, accuracy, and precision. | Established from linearity, accuracy, and precision data.[17] |
| Accuracy | To determine the closeness of the test results to the true value. | % Recovery of spiked impurities at 3 levels (e.g., 50%, 100%, 150%) should be within 80-120%.[3][14] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (n=6): %RSD ≤ 5.0%. Intermediate Precision (different day/analyst): %RSD ≤ 10.0%.[3] |
| LOD & LOQ | The lowest amount of analyte that can be detected (LOD) and quantified (LOQ). | LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.[18] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability criteria must be met after small changes (e.g., Flow rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2). |
Table 3: Summary of Validation Parameters and Acceptance Criteria based on ICH Q2(R2) Guidelines.
Conclusion
This application note presents a systematic and scientifically-grounded approach to developing a robust, specific, and reliable RP-HPLC method for the separation of Ibuprofen and its impurities. By understanding the physicochemical properties of the molecules and following a logical development and validation workflow, a method that is compliant with global regulatory standards can be established. The provided protocol serves as a strong foundation for quality control laboratories, ensuring the continued safety and efficacy of Ibuprofen-containing pharmaceutical products.
References
-
ResearchGate. (2010). Development and validation of an HPLC method to analyze ibuprofen and impurities according to the European Pharmacopoeia. [Link]
-
Farias, F. F., & Pinto Junior, E. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Pharmazie, 76(4), 138–144. [Link]
-
Varesio, E., et al. (1998). Separation of ibuprofen, codeine phosphate, their degradation products and impurities by capillary electrophoresis. I. Method development and optimization with fractional factorial design. Journal of Chromatography A, 826(1), 85-93. [Link]
-
Ingenta Connect. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. [Link]
-
ResearchGate. Forced degradation of ibuprofen in bulk drug and tablets: Determination of specificity, selectivity, and the stability-indicating nature of the USP ibuprofen assay method. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Farmer, S., et al. (2002). Forced Degradation of Ibuprofen in Bulk Drug and Tablets. Pharmaceutical Technology. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Waters Corporation. (n.d.). Method Migration of the USP Ibuprofen Assay and Organic Impurities Method to an Alliance™ iS HPLC System. [Link]
-
Longdom Publishing. (2017). Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets by RP-HPLC Method. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
IntuitionLabs. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Scientific Research Publishing. (2023). Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Pragolab. (n.d.). Rapid Separation of Ibuprofen, Ibuprofen-Related Compound C, and Valerophenone Using Advanced UHPLC and Sub-2 µm Solid Core Column Technologies. [Link]
-
LabRulez LCMS. (n.d.). Rapid Separation of Ibuprofen, Ibuprofen- Related Compound C, and Valerophenone Using Advanced UHPLC and Sub-2 μm Solid Core Column Technologies. [Link]
-
Phenomenex. (2022). Ibuprofen USP Monograph. [Link]
-
Axcend. (2025). Ibuprofen & Impurity Analysis in Mini-Tablets by Micro-HPLC. [Link]
-
PubMed. (1998). Separation of ibuprofen, codeine phosphate, their degradation products and impurities by capillary electrophoresis. II. Validation. [Link]
-
USP. (2011). Ibuprofen Official Monograph. [Link]
-
Therapeutic Goods Administration (TGA). (2021). OTC medicine monograph: Ibuprofen for oral use. [Link]
-
International Journal of Innovations in Scientific Engineering. (2022). The Development and Validation of a Novel Gas Chromatographic Technique for the Simultaneous Detection of Ibuprofen. [Link]
-
CNKI. (2011). Determination of impurity F in ibuprofen injection by gas chromatography. [Link]
-
ResearchGate. (2017). Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds. [Link]
-
Baghdad Science Journal. (2021). Development and Validation of a Simple and Sensitive Reverse-Phase High Performance Liquid Chromatographic Method for the Determination of Ibuprofen. [Link]
-
USP-NF. (2008). Ibuprofen Monograph. [Link]
-
MDPI. (2022). Enhanced Sample Throughput Capillary Zone Electrophoresis with UV Detection in Hydrodynamically Closed System for Determination of Ibuprofen. [Link]
-
PubMed Central. (2022). Rapid determination of NSAIDs by capillary and microchip electrophoresis with capacitively coupled contactless conductivity detection in wastewater. [Link]
-
PubMed Central. (2015). Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples. [Link]
-
AMM. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. [Link]
-
ResearchGate. (2014). Separation of the enantiomers of ibuprofen by a gas chromatographic- mass spectrometric method. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ibuprofen USP Monograph | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. uspnf.com [uspnf.com]
- 8. docserver.ingentaconnect.com [docserver.ingentaconnect.com]
- 9. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pragolab.cz [pragolab.cz]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. intuitionlabs.ai [intuitionlabs.ai]
- 16. lcms.cz [lcms.cz]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Application Note: Protocol for Forced Degradation Studies of Ibuprofen to Generate and Profile Impurities
Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Content Type: Technical Protocol & Application Note
Executive Summary
Forced degradation (stress testing) is a critical phase in the lifecycle of active pharmaceutical ingredients (APIs) like Ibuprofen. It provides the foundational data required to develop a robust Stability-Indicating Method (SIM) and elucidate degradation pathways. This application note details a self-validating experimental protocol for the forced degradation of Ibuprofen, focusing on the mechanistic generation of critical impurities such as 4-isobutylacetophenone (4-IBAP) and Impurity K (FPPA) .
Scientific Rationale & Regulatory Framework
Under the1, pharmaceutical developers are required to subject APIs and formulated drug products to severe stress conditions—including hydrolytic, oxidative, thermal, and photolytic environments[1].
The Causality of the 5–20% Rule: A fundamental principle of this protocol is targeting a 1[1].
-
Why not < 5%? Insufficient degradation fails to challenge the analytical method's resolving power, risking the non-detection of co-eluting impurities during long-term stability studies.
-
Why not > 20%? Excessive stress destroys the primary degradants, leading to secondary or tertiary degradation products that will never form under realistic shelf-life conditions. This creates a highly complex, irrelevant chromatographic baseline that complicates SIM validation.
Logical workflow for forced degradation of Ibuprofen targeting 5-20% degradation.
Mechanistic Pathways of Ibuprofen Degradation
Understanding the chemical behavior of the molecule dictates our experimental choices. Ibuprofen (2-(4-isobutylphenyl)propionic acid) is generally stable, but susceptible to specific degradation vectors:
-
Oxidative & Thermal Cleavage: The isobutyl side chain is highly vulnerable to radical-mediated oxidation. Exposure to heat (especially above its melting point of 75–77°C) or peroxides rapidly yields2[2] and3[3]. 4-IBAP is a known toxin, making its baseline resolution in HPLC absolutely critical[4].
-
Drug-Excipient Interactions (Hydrolytic): While the pure API resists hydrolysis, formulated Ibuprofen (e.g., soft gelatin capsules or tablets) exhibits accelerated degradation. Under hydrolytic stress, Ibuprofen5[4][5].
Ibuprofen primary degradation pathways and resulting major impurities under ICH stress conditions.
Self-Validating Experimental Design
To ensure the trustworthiness of the data, this protocol operates as a self-validating system .
-
Parallel Controls: Every stress condition must be mirrored with an unstressed API control, a stressed placebo (to identify excipient-only peaks), and a stressed formulated product (to identify drug-excipient adducts).
-
Kinetic Quenching (Neutralization): Acidic and basic samples must be neutralized immediately upon reaching their timepoints. Causality: Failing to neutralize allows degradation to continue in the autosampler vial, destroying the temporal accuracy of the kinetic data and risking severe damage to the silica backbone of the HPLC column.
Step-by-Step Methodologies
Preparation of Stock Solutions
-
Weigh accurately 50 mg of Ibuprofen API.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and make up the volume with a diluent (e.g., Methanol:Water 50:50 v/v) to achieve a final concentration of 1 mg/mL .
Hydrolytic Stress (Acid & Base)
Causality: Evaluates the stability of the carboxylic acid moiety and potential esterification in the presence of excipients.
-
Acidic: Transfer 5 mL of stock solution to a 50 mL flask. Add 5 mL of 0.1 N HCl.
-
Alkaline: Transfer 5 mL of stock solution to a 50 mL flask. Add 5 mL of 0.1 N NaOH.
-
Incubation: Heat both flasks at 60°C in a water bath for 48 hours.
-
Neutralization (Critical): After 48 hours, cool to room temperature. Neutralize the acidic sample with 5 mL of 0.1 N NaOH, and the alkaline sample with 5 mL of 0.1 N HCl.
-
Dilute to volume with mobile phase prior to injection.
Oxidative Stress
Causality: Drives the formation of FPPA and 4-IBAP. We avoid excessive heat initially to prevent the volatility of peroxide from skewing the concentration.
-
Transfer 5 mL of stock solution to a 50 mL flask.
-
Add 5 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours. Note: If degradation is < 5%, increase the temperature to 60°C for an additional 24 hours rather than increasing peroxide concentration, which causes severe baseline disturbances in UV detection.
-
Dilute to volume with mobile phase.
Thermal Stress (Solid State)
Causality: Ibuprofen melts around 75°C. 6 evaluates the melt-state degradation kinetics, generating significant amounts of 4-IBAP[6].
-
Spread 100 mg of Ibuprofen API evenly in a thin layer on a glass petri dish.
-
Place in a calibrated hot air oven at 105°C for 7 days.
-
Remove, cool, and accurately weigh 10 mg of the stressed powder. Dissolve in 10 mL of diluent for analysis.
Photolytic Stress
Causality: Assesses susceptibility to light-induced radical formation.
-
Expose the solid API and a 1 mg/mL solution (in quartz vials) to UV and visible light.
Analytical Strategy (LC-MS-QTOF / HPLC-UV)
To accurately quantify the degradation and identify unknown impurities, a stability-indicating reversed-phase liquid chromatography (RP-LC) method is required.
-
Column: Poroshell HPH-C18 (150 x 4.6 mm, 4 μm) or equivalent.
-
Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Causality: Formic acid is chosen over phosphoric acid to maintain 5 for structural elucidation of unknown peaks[5][8].
-
Detection: UV at 220 nm (optimal for Ibuprofen and 4-IBAP chromophores).
-
Flow Rate: 1.0 mL/min.
Quantitative Data Presentation
The following table summarizes the expected quantitative outcomes of the forced degradation protocol based on established literature for Ibuprofen API and formulations.
| Stress Condition | Reagents / Environment | Exposure Time | Target Degradation (%) | Major Impurities Formed |
| Acidic Hydrolysis | 0.1 N HCl @ 60°C | 48 Hours | 5 - 10% | PEG/Sorbitol Esters (in formulation) |
| Basic Hydrolysis | 0.1 N NaOH @ 60°C | 48 Hours | 5 - 10% | PEG/Sorbitol Esters (in formulation) |
| Oxidation | 3% H₂O₂ @ 60°C | 24 - 48 Hours | 10 - 20% | Impurity K (FPPA), 4-IBAP |
| Thermal (Solid) | 105°C (Oven) | 7 Days | 10 - 15% | 4-IBAP, IBRPP |
| Photolysis | UV/Vis (1.2M lux hrs) | Variable | 5 - 10% | Photolytic cleavage products |
References
- ResolveMass Laboratories.
- BenchChem.
- Onyx Scientific. "A practical guide to forced degradation and stability studies for drug substances." OnyxIPCA.
- Farias, F. F., et al. "Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF." Pharmazie, Ingenta Connect.
- Not Used.
- Not Used.
- Google Patents. "US5185373A - Inhibition of thermal degradation of ibuprofen.
- Not Used.
- Cory, W. C., et al. "Accelerated degradation of ibuprofen in tablets." Pharm Dev Technol, PubMed - NIH.
- Not Used.
- LGC Group / Pharm Tech. "Forced Degradation of Ibuprofen in Bulk Drug and Tablets." AmazonAWS.
- Farias, F. F., et al. "Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Accelerated degradation of ibuprofen in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docserver.ingentaconnect.com [docserver.ingentaconnect.com]
- 6. US5185373A - Inhibition of thermal degradation of ibuprofen - Google Patents [patents.google.com]
- 7. onyxipca.com [onyxipca.com]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Assessing the Cytotoxicity of Ibuprofen Synthesis Byproducts
Abstract
The synthesis of active pharmaceutical ingredients (APIs) such as ibuprofen is a multi-step process that can generate various byproducts and impurities. These structurally related and unrelated compounds, even at trace levels, can possess significant biological activity, including cytotoxicity, which may impact the safety profile of the final drug product. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection, execution, and interpretation of in vitro cytotoxicity assays for evaluating byproducts from ibuprofen synthesis. We detail the rationale behind assay selection and provide step-by-step protocols for key methods, including MTT, LDH, and apoptosis assays. Furthermore, this guide emphasizes the importance of understanding the mechanistic basis of cytotoxicity to build a robust safety profile for pharmaceutical products.
Introduction: The Imperative of Impurity Profiling
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is synthesized through various chemical routes, most notably the Boots process and the BHC process. While these methods are efficient, they can lead to the formation of several byproducts. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have stringent guidelines on the identification and qualification of impurities in drug substances. Assessing the cytotoxic potential of these byproducts is a critical first step in the toxicological evaluation and risk assessment required for ensuring patient safety.
This guide provides a framework for establishing a reliable in vitro testing cascade to characterize the cytotoxic effects of ibuprofen synthesis byproducts.
Common Ibuprofen Synthesis Byproducts and Their Potential for Cytotoxicity
The specific byproducts generated during ibuprofen synthesis are dependent on the synthetic route employed. However, some common impurities have been identified. Understanding the chemical nature of these byproducts is crucial for hypothesizing potential mechanisms of toxicity.
Table 1: Common Ibuprofen Synthesis Byproducts and Potential Toxicological Concerns
| Byproduct Name | Chemical Structure | Potential for Cytotoxicity |
| 4-isobutylacetophenone | Precursor in several synthesis routes | Can exhibit cytotoxicity through various mechanisms, including mitochondrial dysfunction. |
| Ibuprofen Dimer | Formed during certain reaction conditions | May have altered pharmacological and toxicological properties compared to the parent drug. |
| Other related substances (e.g., degradation products) | Varied structures | The toxic potential is often unknown and requires empirical testing. |
Selecting the Right Cytotoxicity Assay: A Multi-Parametric Approach
No single assay can provide a complete picture of a compound's cytotoxicity. A well-designed study will employ a battery of assays that measure different cellular endpoints. This multi-parametric approach provides a more comprehensive understanding of the potential mechanisms of cell death.
Figure 1: A decision workflow for selecting appropriate cytotoxicity assays.
Table 2: Comparison of Key Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via mitochondrial reductase enzymes. | High-throughput, cost-effective, well-established. | Can be affected by compounds that alter mitochondrial respiration; indirect measure of cell number. |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells. | Non-lytic, allows for kinetic measurements. | Less sensitive than other assays; LDH can be unstable. |
| Caspase-3/7 Assay | Measures the activity of key executioner caspases in apoptosis. | Specific for apoptosis, provides mechanistic insight. | May miss non-apoptotic cell death mechanisms. |
| ROS Assay | Detects the presence of reactive oxygen species (ROS). | Indicates oxidative stress, an early event in some forms of cell death. | ROS can be transient and difficult to measure accurately. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific cell line and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HEK293 (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Ibuprofen byproduct stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the ibuprofen byproduct in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the old medium with 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Figure 2: Step-by-step workflow of the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay quantifies the amount of LDH, a stable cytosolic enzyme, that is released into the culture medium upon plasma membrane damage.
Materials:
-
Cell line and culture reagents
-
Ibuprofen byproduct stock solution
-
Commercially available LDH cytotoxicity assay kit
-
96-well microplates
-
Microplate reader (490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (lysed cells).
Caspase-Glo® 3/7 Assay Protocol (Apoptosis)
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Cell line and culture reagents
-
Ibuprofen byproduct stock solution
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled plate.
-
Incubation: Incubate for a time period appropriate for inducing apoptosis (e.g., 6-24 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Figure 3: Simplified signaling pathway of apoptosis initiated by a cytotoxic agent.
Data Analysis and Interpretation
For dose-response experiments, the results are typically plotted as the percentage of cell viability or cytotoxicity versus the log concentration of the test compound. From this curve, the IC50 (half-maximal inhibitory concentration) value can be determined. A lower IC50 value indicates a more potent cytotoxic compound.
Table 3: Example Data Summary for Ibuprofen Byproduct X
| Assay | Endpoint | IC50 (µM) | Interpretation |
| MTT | Cell Viability | 50 | Moderate cytotoxicity |
| LDH | Membrane Integrity | >100 | Low effect on membrane integrity at cytotoxic concentrations |
| Caspase-3/7 | Apoptosis | 45 | Cytotoxicity is likely mediated by apoptosis |
Conclusion and Future Directions
The in vitro cytotoxicity assays described in this application note provide a robust framework for the initial safety assessment of ibuprofen synthesis byproducts. A multi-parametric approach, combining assays that measure different cellular events, is essential for a comprehensive understanding of a compound's toxic potential. Positive results in these assays should trigger further investigation, including more detailed mechanistic studies and, potentially, in vivo toxicity testing, to fully characterize the risk to human health.
References
-
ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Guidance for Industry: ANDA Submissions – Impurities in Drug Substances. U.S. Food and Drug Administration. [Link]
Troubleshooting & Optimization
Technical Support Center: GC-MS Optimization for 1,1-Bis(p-isobutylphenyl)ethane Detection
Welcome to the Technical Support Center for trace analytical methodologies. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the quantification of 1,1-Bis(p-isobutylphenyl)ethane , officially designated in pharmacopoeias as Ibuprofen EP Impurity R [1].
Because this impurity is a highly lipophilic, non-polar hydrocarbon lacking significant chromophores for sensitive UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) serves as the analytical gold standard. This guide provides field-proven methodologies, mechanistic explanations for parameter selection, and logical troubleshooting steps to help you achieve ICH-compliant detection limits.
Analyte Profile & Quantitative Data
Understanding the physicochemical properties of the analyte is the foundation of method development. The parameters below dictate the necessity for high-temperature GC conditions and non-polar stationary phases.
Table 1: Physicochemical & Mass Spectrometric Properties
| Parameter | Value | Causality / Analytical Implication |
| Chemical Formula | C22H30 | High carbon content requires a non-polar stationary phase (e.g., 5% phenyl) for optimal "like-dissolves-like" interaction. |
| Molecular Weight | 294.47 g/mol [2] | High mass requires elevated transfer line and ion source temperatures to prevent condensation. |
| Boiling Point | ~300 °C[3] | Necessitates high inlet temperatures (280 °C) and extended oven bake-outs (300 °C) to ensure volatilization. |
| Base Peak (SIM Quantifier) | m/z 161 | Cleavage of the central ethane C-C bond yields a highly stable p-isobutylphenyl-ethyl cation, ideal for trace quantitation. |
| Molecular Ion (SIM Qualifier) | m/z 294 | Confirms the intact molecular mass of the impurity[2]. |
Experimental Protocol: Optimized GC-MS Workflow
This self-validating protocol is designed to maximize analyte volatilization while minimizing thermal degradation and column bleed.
Step 1: Sample Preparation
-
Solubilization: Dissolve the active pharmaceutical ingredient (API) or sample in a non-polar, highly volatile solvent (e.g., n-hexane or dichloromethane).
-
Causality: "Like-dissolves-like" ensures complete solubilization of the lipophilic C22H30 impurity while simultaneously precipitating highly polar matrix components, thereby protecting the GC column.
-
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an amber GC vial.
Step 2: GC Inlet Setup
-
Hardware: Install a deactivated, single-taper glass liner with glass wool.
-
Injection Mode: Set the injection port to Splitless mode with a purge valve time of 0.75 minutes.
-
Temperature: Set the inlet temperature to 280 °C .
-
Causality: A temperature closely approaching the analyte's ~300 °C boiling point[3] is mandatory to ensure flash vaporization. Lower temperatures will cause sample discrimination, leading to poor reproducibility and low recovery.
-
Step 3: Column & Oven Programming
-
Column Selection: Install a DB-5MS or equivalent column (30 m × 0.25 mm × 0.25 µm).
-
Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase perfectly matches the non-polar nature of the analyte, minimizing band broadening and peak tailing.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial: 100 °C (Hold 1 min).
-
Ramp 1: 15 °C/min to 280 °C.
-
Ramp 2: 5 °C/min to 300 °C (Hold 5 min).
-
Causality: The rapid initial ramp accelerates the elution of the volatile solvent. The slower secondary ramp near the analyte's elution temperature maximizes chromatographic resolution from co-eluting API matrix peaks.
-
Step 4: Mass Spectrometer (EI) Setup
-
Temperatures: Set the GC-MS transfer line to 280 °C and the EI ion source to 250 °C .
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode . Program the quadrupole to monitor m/z 161 (Quantifier), m/z 294 (Qualifier 1), and m/z 237 (Qualifier 2).
Troubleshooting Guides & FAQs
Q1: Why am I observing severe peak tailing for 1,1-Bis(p-isobutylphenyl)ethane? Expert Insight: Peak tailing for heavy hydrocarbons is almost exclusively caused by active sites in the inlet liner or a degraded column front-end. Because this compound has a high boiling point[3], it is highly susceptible to cold spots or silanol adsorption. Actionable Solution: Replace the liner with a fresh, deactivated single-taper liner. Trim the first 10-20 cm of the analytical column to remove non-volatile matrix buildup. Verify that the inlet temperature is strictly maintained at 280 °C.
Q2: My signal-to-noise (S/N) ratio is too low to detect the impurity at the 0.05% ICH reporting threshold. How can I improve sensitivity? Expert Insight: Full-scan MS mode lacks the sensitivity required for trace impurity detection because the quadrupole spends too much time scanning background noise across a wide mass range. Actionable Solution: Switch to SIM mode. Focus the quadrupole dwell time (e.g., 50-100 ms per ion) exclusively on m/z 161 (the highly abundant base peak) and m/z 294[2]. Ensure the injection is in splitless mode to transfer the maximum amount of analyte onto the column.
Q3: I am seeing carryover (ghost peaks) of the impurity in my subsequent blank injections. What is causing this? Expert Insight: 1,1-Bis(p-isobutylphenyl)ethane is highly lipophilic and can easily adhere to the metal surfaces of the syringe needle or condense in the cooler parts of the GC oven. Actionable Solution: Implement a rigorous syringe wash protocol using a non-polar solvent (e.g., 5 pre-injection and 5 post-injection washes with n-hexane). Extend the final oven bake-out time at 300 °C from 5 minutes to 10 minutes to ensure complete elution of heavy residues.
Diagnostic Workflow Visualization
Figure 1: Logical troubleshooting workflow for GC-MS detection of Ibuprofen Impurity R.
References
-
National Institutes of Health (PubChem). "1,1-Bis(p-isobutylphenyl)ethane | C22H30 | CID 11044622". Accessed via:[Link]
-
ChemBK. "1,1-Bis(p-isobutylphenyl)ethane - Introduction". Accessed via:[Link]
-
Veeprho Pharmaceuticals. "Ibuprofen EP Impurity R | CAS 102120-87-6". Accessed via: [Link]
Sources
Resolving co-elution of 1,1-Bis(p-isobutylphenyl)ethane with other impurities
Topic: Resolving Co-Elution of 1,1-Bis(p-isobutylphenyl)ethane (Ibuprofen Impurity R)
Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the thermodynamic and kinetic mechanisms causing the co-elution of highly lipophilic impurities and provide a self-validating framework to ensure absolute chromatographic resolution.
Part 1: Mechanistic FAQ & Troubleshooting Guide
Q1: Why does 1,1-Bis(p-isobutylphenyl)ethane persistently co-elute during standard RP-HPLC? A1: The compound 1,1-Bis(p-isobutylphenyl)ethane, officially designated as Ibuprofen EP Impurity R (CAS 102120-87-6)[1][2], is a byproduct generated during the synthesis of ibuprofen[3][4]. Unlike the active pharmaceutical ingredient (API) which contains a polar carboxylic acid moiety, Impurity R is a neutral, dimer-like alkylbenzene with a molecular weight of 294.47 g/mol [2][3] and an extreme hydrophobicity (computed logP ~7.4)[1].
Causality: In Reversed-Phase HPLC (RP-HPLC), retention is driven by hydrophobic interactions with the C18 stationary phase. Because Impurity R lacks polar functional groups, it exhibits overwhelming affinity for the stationary phase. If the mobile phase gradient is too steep at the high-organic end, Impurity R and other late-eluting lipophilic synthesis byproducts (e.g., Impurity Q) will thermodynamically "bunch up," leading to severe co-elution.
Q2: How do I select the right stationary phase to resolve Impurity R from other lipophilic synthesis byproducts? A2: Traditional fully porous C18 columns (e.g., older generation silica columns) often suffer from poor mass transfer kinetics for highly retained, bulky hydrophobic compounds, resulting in band broadening. Transitioning to a core-shell organo-silica C18 column significantly improves performance[5][6].
Causality: Core-shell particles reduce the diffusion path length for the analyte. According to studies optimizing the European Pharmacopoeia (Ph. Eur.) Monograph 0721, core-shell columns (such as the Kinetex EVO C18) provide improved peak shape, higher efficiency, and superior separation for ibuprofen related substances compared to legacy fully porous columns[5][6].
Q3: How do I ensure my method is a "self-validating" system?
A3: A self-validating protocol incorporates internal checks that prove the system's resolving power before any unknown samples are analyzed. You must implement a System Suitability Test (SST) that specifically challenges the critical pair. The United States Pharmacopeia (USP) mandates a resolution (
Part 2: Visualizing the Chromatographic Logic
Mechanistic causality of Impurity R retention and resolution.
Troubleshooting workflow for resolving Impurity R co-elution in HPLC.
Part 3: Quantitative Data Summaries
Table 1: Physicochemical Properties of Target Analytes
| Compound | CAS Number | Molecular Weight | Nature | Chromatographic Risk |
| Ibuprofen (API) | 15687-27-1 | 206.29 g/mol | Acidic (Polar) | Early/Mid elution; peak tailing if unbuffered. |
| Impurity R | 102120-87-6 | 294.47 g/mol | Neutral (Highly Lipophilic) | Late elution; severe co-elution with alkylbenzenes. |
| Valerophenone (ISTD) | 1009-14-9 | 162.23 g/mol | Neutral | Used for USP System Suitability ( |
Table 2: Optimized Gradient Program for Impurity R Resolution Note: This shallow gradient at the high-organic end prevents the "bunching" of late eluters by allowing sufficient time for differential partitioning.
| Time (min) | Mobile Phase A (0.1% TFA in | Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 60% | 40% | 1.0 |
| 15.0 | 20% | 80% | 1.0 |
| 25.0 | 5% | 95% | 1.0 |
| 35.0 | 5% | 95% | 1.0 |
| 36.0 | 60% | 40% | 1.0 |
Part 4: Self-Validating Experimental Protocol
Objective: Achieve baseline resolution (
Step 1: System Preparation & Blank Validation
-
Purge the HPLC system with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (100% Acetonitrile).
-
Install a Core-Shell C18 Column (e.g., 150 x 4.6 mm, 2.6 µm)[5][6].
-
Self-Validation Check: Inject 10 µL of the sample diluent (e.g., 50:50 Water:Acetonitrile). Run the full gradient to confirm the baseline is free of ghost peaks in the late-eluting region (>20 minutes).
Step 2: System Suitability Testing (SST)
-
Prepare an SST solution containing 10 mg/mL Ibuprofen, 0.01 mg/mL Valerophenone, and 0.01 mg/mL Ibuprofen Impurity R (Certified Reference Material).
-
Inject 10 µL of the SST solution.
-
Self-Validation Check: Calculate the resolution (
) between the API, Valerophenone, and Impurity R. The system is only validated for use if for the API/Valerophenone pair[7] and for Impurity R and its closest eluting neighbor.
Step 3: Sample Analysis & Impurity Profiling
-
Prepare the unknown sample at a nominal concentration of 10.0 mg/mL in the diluent.
-
Inject the sample using the optimized gradient program (Table 2).
-
Quantify Impurity R by comparing its peak area against a diluted external standard, ensuring that no single organic impurity exceeds 0.3%[7][8].
Part 5: References
-
National Center for Biotechnology Information. "1,1-Bis(p-isobutylphenyl)ethane | C22H30 | CID 11044622 - PubChem". URL:[Link]
-
Phenomenex, Inc. "Ph.Eur. Monograph 0721: Ibuprofen Related Substances on Fully Porous and Core-Shell Organo-silica HPLC Columns". URL:[Link]
-
United States Pharmacopeia (USP). "Ibuprofen - USP-NF". URL:[Link]
Sources
- 1. 1,1-Bis(p-isobutylphenyl)ethane | C22H30 | CID 11044622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. 1,1-BIS-(4-ISOBUTYLPHENYL)ETHANE , 90%+ , 102120-87-6 - CookeChem [cookechem.com]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Ph Eur Monograph for Ibuprofen Related Substances | Phenomenex [phenomenex.com]
- 7. uspnf.com [uspnf.com]
- 8. EP0474509B1 - Method for purification of ibuprofen comprising mixtures - Google Patents [patents.google.com]
- 9. Related Substances study in Ibuprofen Raw Materials and Its Preparations [journal11.magtechjournal.com]
Minimizing on-column degradation of ibuprofen impurities
Technical Support Center: Minimizing On-Column Degradation of Ibuprofen Impurities
Welcome to the advanced chromatography support center. Analyzing Ibuprofen and its related impurities (such as Impurity C, J, K, and various esters) presents a unique analytical challenge. Due to the reactive nature of these compounds under specific pH and thermal conditions, analysts frequently encounter "ghost peaks," baseline humps, or poor mass balance caused by the analyte degrading during its transit through the HPLC column.
This guide is designed to help you diagnose, troubleshoot, and permanently resolve on-column degradation using self-validating methodologies.
Part 1: Diagnostic Visualization
Before adjusting your method, you must confirm that the degradation is occurring inside the column rather than in the sample vial. The workflow below outlines the "Residence Time Modulation" test, a definitive diagnostic tool.
Diagnostic workflow utilizing flow-rate modulation to isolate on-column degradation.
Part 2: Troubleshooting Guides & FAQs
Q1: My chromatogram shows a rising baseline or "saddle" between the main ibuprofen peak and Impurity K. What causes this and how do I fix it? A1: This "saddle" or plateau is the classic chromatographic signature of on-column degradation. It occurs when the parent molecule degrades into the impurity while migrating through the stationary phase. Because the degradant formed at the column head elutes at a different time than the degradant formed near the column exit, it creates a continuous smear[1]. Impurity K (2-(4-formylphenyl)propionic acid) is highly susceptible to oxidative and thermal stress[2].
-
Causality & Fix: If your column temperature exceeds 40°C, thermal degradation accelerates dramatically. Lower the column compartment temperature to 25°C–30°C[3]. Furthermore, ensure your mobile phase is thoroughly degassed to remove dissolved oxygen, which acts as the oxidative catalyst during the high-pressure transit.
Q2: I am analyzing ibuprofen esters, and I see unpredictable levels of free ibuprofen and alcohol impurities. How do I stabilize them? A2: Ibuprofen esters are highly susceptible to on-column hydrolysis if the mobile phase pH is too extreme[4]. While ibuprofen itself requires an acidic pH (typically ~2.5 using 0.1% phosphoric acid) to remain fully protonated (pKa ~4.85) and avoid secondary silanol interactions[3][5], esterified impurities will hydrolyze back into ibuprofen and the corresponding alcohol under strong acidic or basic conditions[4].
-
Causality & Fix: The extreme pH of the mobile phase, combined with the catalytic surface of un-endcapped silica, drives the hydrolysis reaction forward during the run. Transition to a strictly deactivated, densely end-capped C18 column to minimize the catalytic effect of residual acidic silanols[5].
Q3: How does the "Residence Time Modulation" test definitively distinguish between sample preparation degradation and on-column degradation? A3: By injecting your sample at your nominal flow rate (e.g., 1.0 mL/min), and then at 0.5 mL/min and 1.5 mL/min, you alter the time the analyte spends inside the column.
-
Causality: On-column reactions are kinetically driven by the time the analyte spends in the catalytic environment of the column. If the degradation is on-column, the impurity ratio will increase at 0.5 mL/min (due to longer exposure) and decrease at 1.5 mL/min[1]. If the degradation occurred in the sample vial (pre-column), the ratio of the impurity peak area to the main peak area will remain constant across all flow rates.
Part 3: Quantitative Degradation Profiles
Understanding the physical limits of your analytes is critical for method design. The table below summarizes the quantitative thresholds and mitigation strategies for common ibuprofen impurities.
| Parameter / Analyte | Quantitative Value / Characteristic | On-Column Risk Factor | Optimized Condition |
| Ibuprofen (API) | pKa ~ 4.85 | Hydrophobic interactions if un-ionized | Mobile phase pH ~2.5 (0.1% H3PO4) |
| Impurity K | MW: 178.18 g/mol | Thermal degradation > 40°C | Column Temperature: 25°C – 30°C |
| Ibuprofen Esters | Hydrolytic cleavage | Extreme pH (<2.0 or >8.0) | End-capped C18, strict pH control |
| Detection (UV) | Max absorption at 220 nm | Photolytic degradation in flow cell | Fast detector response time, 220 nm |
| Autosampler Stability | LOQ ≤ 1 µg/mL | Pre-column thermal degradation | Autosampler Temperature: 12°C |
Part 4: Self-Validating Experimental Protocol
To ensure data integrity, implement the following stability-indicating RP-HPLC workflow. This protocol is designed to prevent degradation and includes a built-in validation step.
Step 1: Mobile Phase Preparation
-
Action: Prepare Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (0.1% phosphoric acid in acetonitrile)[6].
-
Causality: Ibuprofen has a pKa of 4.85. The mobile phase pH must be maintained at least two units below the pKa (pH ~2.5) to ensure the molecule remains fully protonated[3]. This prevents peak tailing caused by secondary interactions between ionized basic groups and residual silanols on the silica matrix[5].
Step 2: Column Selection & Temperature Control
-
Action: Install a solid-core C18 column (e.g., 150 x 4.6 mm, 2.7 µm) and set the column compartment to 30°C[6]. Set the autosampler to 12°C[6].
-
Causality: Solid-core particles provide high efficiency at lower backpressures, allowing for lower operational temperatures. Keeping the column at 30°C prevents the thermal degradation of Impurity K[2], while the 12°C autosampler temperature arrests pre-column hydrolysis of ibuprofen esters[4].
Step 3: Chromatographic Execution
-
Action: Run a gradient from 52% B to 85% B over 13 minutes at a flow rate of 1.0 mL/min[6]. Monitor UV absorbance at 220 nm[3][6].
-
Causality: The slow gradient maximizes the resolution between closely eluting hydrophobic impurities (like Impurity J and Impurity C) while minimizing baseline drift caused by the low absorbance maximum of ibuprofen[6].
Step 4: System Self-Validation (Residence Time Modulation)
-
Action: Inject a system suitability solution containing 10.0 mg/mL Ibuprofen and 0.01 mg/mL of Impurities C and J. Run the method at 0.5 mL/min, 1.0 mL/min, and 1.5 mL/min.
-
Causality: Verify that the peak area ratio of Impurity/Ibuprofen remains constant across all three flow rates. A constant ratio validates that the system is free of on-column degradation artifacts[1]. Ensure USP tailing is ≤ 1.5 to confirm complete silanol deactivation.
Part 5: Mechanistic Pathway Visualization
Primary on-column degradation pathways of Ibuprofen and its ester impurities under stress.
References
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 2-(4-Formylphenyl)propionic Acid|CAS 43153-07-7 [benchchem.com]
- 3. docserver.ingentaconnect.com [docserver.ingentaconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complexities of separating ibuprofen and its related impurities (such as Valerophenone and 4-Isobutylacetophenone).
This guide transcends basic troubleshooting. We will explore the thermodynamic and kinetic mechanisms that dictate column performance, ensuring your workflows are robust, compliant with pharmacopeial standards, and scientifically sound.
Workflow Visualization
Workflow for HPLC column selection and method optimization for ibuprofen.
Section 1: Core Principles of Column Selection (FAQs)
Q: Why does the USP monograph mandate an L1 column, and what mechanistic factors should drive my specific C18 selection? A: The[1] specifies an L1 stationary phase (octadecyl silane chemically bonded to porous silica) because ibuprofen and its related compounds are highly hydrophobic. However, not all L1 columns are equal. The Causality: Ibuprofen is a propionic acid derivative with a pKa of ~4.4. If the silica support has unreacted, acidic silanols (pKa ~3.5–4.5), these will ionize and cause secondary ion-exchange interactions with the analyte. To prevent severe peak tailing, you must select a C18 column with high-density end-capping. End-capping masks residual silanols, ensuring the separation is driven purely by hydrophobic (van der Waals) interactions rather than mixed-mode retention[2].
Q: Why are there two different mobile phase pH requirements in the USP monograph for Ibuprofen? A: The USP monograph outlines a chloroacetic acid buffer at pH 3.0 for the Assay, and a phosphoric acid system at pH 2.5 for the Chromatographic Purity/Related Substances test[1]. The Causality: Strict pH control is required to keep the mobile phase pH well below the drug's pKa. This ensures the ibuprofen molecule remains fully protonated (neutral), maximizing its hydrophobic retention on the C18 phase and preventing peak distortion. The lower pH of 2.5 in the related substances test provides sharper peak shapes necessary to resolve closely eluting trace impurities like Valerophenone[3].
Q: Can I modernize the traditional USP method using superficially porous (core-shell) particles without violating compliance? A: Yes. Under USP General Chapter <621> guidelines for allowable adjustments, you can transition from a traditional fully porous 5 µm column to a superficially porous 2.7 µm column[3]. The Causality: Core-shell particles feature a solid silica core surrounded by a porous shell. This morphology drastically reduces longitudinal diffusion (the B-term of the van Deemter equation) and minimizes mass transfer resistance (the C-term). The result is higher efficiency at higher flow rates, allowing you to reduce run times by over 80% while maintaining the critical resolution (Rs ≥ 2.0)[3].
Section 2: Troubleshooting Guide
Troubleshooting decision tree for resolving peak tailing and poor resolution.
Issue: Resolution between Valerophenone and Ibuprofen falls below the USP requirement of 2.0. Root Cause Analysis: This typically occurs due to a loss of stationary phase (ligand cleavage) or an overloaded column. The USP mobile phase utilizes phosphoric acid at pH 2.5[3]. Over time, this highly acidic environment can hydrolyze the siloxane bonds anchoring the C18 ligands to the silica surface, reducing the phase ratio and collapsing resolution. Actionable Solution: Implement a sterically protected C18 column (e.g., with bulky isobutyl side chains) that physically shields the siloxane bond from hydrolytic attack. Alternatively, verify your injection volume; reducing it from 5 µL to 2 µL can sharpen peaks and instantly restore resolution without compromising the Limit of Detection (LOD).
Issue: Ibuprofen retention time is shifting across consecutive injections. Root Cause Analysis: Retention time drift in isocratic methods is almost always linked to inadequate column equilibration or mobile phase evaporation. The USP method uses a high aqueous ratio (Water:Acetonitrile 1340:680)[3]. Actionable Solution: Ensure the column is conditioned with at least 20 column volumes of mobile phase before analysis. Furthermore, use a tightly capped eluent reservoir to prevent the preferential evaporation of acetonitrile, which would alter the organic/aqueous ratio and shift retention times.
Section 3: Quantitative Data Summaries
To illustrate the benefits of modernizing your column selection within USP <621> allowable adjustments, review the quantitative comparison below based on [3].
Table 1: Performance Comparison (Fully Porous vs. Core-Shell)
| Parameter | Fully Porous L1 (5 µm) | Core-Shell L1 (2.7 µm) | Net Improvement |
| Column Dimensions | 150 × 4.6 mm | 100 × 2.0 mm | Optimized for UHPLC |
| Flow Rate | 2.0 mL/min | Adjusted per USP <621> | Scaled for internal diameter |
| Run Time | ~15.0 min | ~2.8 min | 81.3% Reduction |
| Solvent Consumption | 30.0 mL | 12.5 mL | 58.3% Reduction |
| Resolution (Rs) | > 2.0 | > 2.0 | Maintained compliance |
Table 2: USP <621> Allowable Adjustments (Isocratic Methods)
| Parameter | Allowable Adjustment Range |
| Particle Size (dp) | L/dp ratio must remain constant (-25% to +50%) |
| Column Length (L) | ±70% |
| Flow Rate | ±50% |
| Injection Volume | May be reduced as long as LOD/LOQ are met |
| Column Temperature | ±10 °C |
Section 4: Self-Validating Experimental Protocol
A self-validating protocol operates as a closed-loop system: it incorporates internal logic gates that dictate whether the experiment can proceed. If criteria are not met, the system halts, preventing the generation of invalid data.
Protocol: USP Chromatographic Purity for Ibuprofen Related Substances Objective: Quantify ibuprofen and related impurities using valerophenone as an internal standard[1].
Phase 1: Preparation
-
Mobile Phase: Prepare a mixture of water and acetonitrile (1340:680). Prior to mixing, adjust the water to exactly pH 2.5 using phosphoric acid[3]. Filter through a 0.22 µm membrane and degas. Causality: Precise pH control ensures the carboxylic acid of ibuprofen remains protonated, preventing peak distortion.
-
Resolution Solution: Prepare a solution in acetonitrile containing 5 mg/mL of Ibuprofen and 5 mg/mL of Valerophenone[3].
-
Test Preparation: Prepare a solution of the Ibuprofen sample in acetonitrile containing about 5 mg/mL[1].
Phase 2: Equilibration 4. Column Conditioning: Install a compliant L1 column (e.g., Core-shell C18, 2.7 µm, 100 x 2.0 mm)[3]. Purge with the mobile phase at the adjusted flow rate for a minimum of 20 column volumes. Set column temperature to 30 °C[3].
Phase 3: System Validation Gate (Self-Validating Step) 5. Suitability Injection: Inject 5 µL of the Resolution Solution[3]. 6. Validation Criteria Logic Gate:
-
Condition A: Elution order MUST be Valerophenone (relative retention ~0.8) followed by Ibuprofen (relative retention 1.0)[1].
-
Condition B: Resolution (Rs) between Valerophenone and Ibuprofen MUST be ≥ 2.0[3].
-
Condition C: Tailing factor for both peaks MUST be ≤ 2.0.
-
System Decision: If Conditions A, B, and C are met, proceed to Phase 4. If any condition fails, halt the sequence immediately and initiate the Troubleshooting Decision Tree (Section 2).
Phase 4: Sample Analysis 7. Execution: Inject 5 µL of the Test Preparation. Record chromatograms at 214 nm[3]. 8. Quantification: Calculate the percentage of each impurity using the formula 100(ri / rt), where ri is the response of an individual impurity peak and rt is the sum of the responses of all peaks[1].
References
-
Phenomenex. "Ibuprofen USP Monograph." Phenomenex Application Notes.[Link]
-
Macherey-Nagel. "Ibuprofen and Valerophenone – USP." Chromatography Application Note 13/2022. [Link]
-
United States Pharmacopeia (USP). "Ibuprofen Monograph." USP-NF.[Link]
-
Yelampalli, S. R., et al. "Stability Indicating Analytical Method for Simultaneous Estimation of Assay of Ibuprofen, Domiphen Bromide and Related Substances of Ibuprofen in Finished Formulation by UPLC." ResearchGate (2023).[Link]
Sources
Validation & Comparative
A Comparative Guide to Ibuprofen Synthesis Impurities: From Process Chemistry to Analytical Control
For researchers, scientists, and drug development professionals, understanding the impurity profile of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental aspect of ensuring drug safety and efficacy. The synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), offers a compelling case study in how the choice of synthetic route directly influences the impurity profile. This guide provides an in-depth comparative analysis of the impurities arising from the two principal synthetic pathways: the traditional Boots process and the modern, greener Boots-Hoechst-Celanese (BHC) process.
The Evolution of Ibuprofen Synthesis: A Tale of Two Routes
The commercial production of ibuprofen has been dominated by two main synthetic strategies. The original method, developed by the Boots Company in the 1960s, is a six-step process that, while historically significant, is characterized by low atom economy and the generation of substantial waste.[1] In contrast, the BHC process, developed in the 1990s, is a more elegant, three-step synthesis that embodies the principles of green chemistry, offering higher efficiency and a significantly improved environmental footprint.[2]
The Traditional Boots Process
The Boots synthesis begins with the Friedel-Crafts acylation of isobutylbenzene and proceeds through a series of six steps to yield ibuprofen.[1] This pathway's reliance on stoichiometric reagents, such as aluminum chloride, which is consumed during the reaction, leads to the formation of a significant amount of waste.
The Greener BHC Process
The BHC process represents a paradigm shift in the industrial synthesis of ibuprofen. It is a streamlined, three-step catalytic process that also starts with isobutylbenzene but employs recyclable catalysts, such as hydrogen fluoride and palladium complexes.[1][3] This approach not only reduces the number of synthetic steps but also dramatically improves the atom economy, with acetic acid being the only major byproduct, which can be recycled.[2]
Comparative Analysis of Impurity Profiles
The choice of synthesis route has a profound impact on the types and levels of impurities present in the final ibuprofen API. While direct, publicly available head-to-head quantitative comparisons are scarce, a qualitative and semi-quantitative analysis based on the reaction mechanisms reveals the inherent advantages of the BHC process in producing a cleaner API. The BHC process, with its fewer steps and catalytic nature, inherently generates fewer byproducts compared to the multi-step Boots process with its use of stoichiometric reagents.[4][5]
| Metric | Boots Synthesis | BHC Synthesis |
| Number of Steps | 6 | 3 |
| Overall Yield | ~40% | ~77% |
| Atom Economy | ~40% | ~77% (approaching 99% with byproduct recovery)[2] |
| Primary Byproducts | Aluminum trichloride hydrate, various organic and inorganic salts[2] | Acetic acid (recyclable)[2] |
| Key Impurity Sources | Friedel-Crafts acylation byproducts, unreacted intermediates from six steps, side reactions. | Fewer intermediates, cleaner catalytic reactions. |
In-Focus: Key Process-Related Impurities
Several impurities in ibuprofen are recognized and listed by major pharmacopoeias, such as the European Pharmacopoeia (EP).[6] Understanding their origin is key to controlling them.
-
Impurity C (EP): 1-[4-(2-Methylpropyl)phenyl]ethanone (4-Isobutylacetophenone)
-
Origin: This impurity is a key intermediate in both the Boots and BHC syntheses.[6] Its presence in the final API is typically due to incomplete conversion during the subsequent reaction steps. The Friedel-Crafts acylation of isobutylbenzene is the initial step in both processes, and while generally efficient, it can be a source of related impurities due to potential side reactions like polysubstitution.[7][8]
-
Formation Mechanism: In the Friedel-Crafts acylation, an acylium ion is generated from an acyl halide or anhydride in the presence of a Lewis acid catalyst (like AlCl₃ in the Boots process) or a strong acid (like HF in the BHC process).[8][9] This electrophile then attacks the isobutylbenzene ring. Incomplete reaction leaves this starting ketone as an impurity.[10]
-
-
Impurity N (EP): (2RS)-2-(4-Ethylphenyl)propanoic acid
-
Origin: This impurity is an isomer of ibuprofen and is specifically mentioned in the European Pharmacopoeia.[11][12] Its formation can be attributed to impurities in the starting materials or side reactions during the synthesis. For instance, if the starting isobutylbenzene contains ethylbenzene, this can undergo the same synthetic steps to produce Impurity N.
-
Toxicological Significance: While specific toxicological data for many process-related impurities are not always publicly available, regulatory bodies require that any impurity exceeding a certain threshold be identified and qualified for its potential biological effects. The presence of isomers like Impurity N can potentially impact the drug's efficacy and safety profile.
-
Toxicological and Regulatory Considerations
The presence of impurities in an API can pose a risk to patient health.[13] Even structurally similar impurities may have different pharmacological and toxicological profiles. Regulatory agencies, guided by the International Council for Harmonisation (ICH) guidelines, have established strict thresholds for the reporting, identification, and qualification of impurities in new drug substances (ICH Q3A).[6]
The general principle is that any impurity present at a level greater than 0.10% should be identified, and if present at higher levels (typically >0.15%), it must be toxicologically qualified. This underscores the critical need for robust analytical methods to detect and quantify these impurities accurately.
While much of the published toxicological research on ibuprofen-related compounds focuses on environmental degradation products,[13][14][15] the potential for process-related impurities to have adverse effects necessitates their stringent control. Some degradation products of ibuprofen have been shown to be more toxic than the parent compound to certain human cell lines.[14]
Experimental Protocols for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard and most widely used technique for the analysis of ibuprofen and its related compounds due to its high resolution, sensitivity, and specificity.[16][17]
Validated HPLC-UV Method for Ibuprofen and Related Compounds
This protocol is a synthesis of methods described in pharmacopoeias and the scientific literature.[16][18]
1. Chromatographic Conditions:
-
Column: Ascentis® Express C18, 150 x 4.6 mm I.D., 2.7 µm (or equivalent USP L1 column).[16]
-
Mobile Phase:
-
Gradient Program:
Time (min) %A %B 0 48 52 3 48 52 13 15 85 | 16 | 15 | 85 |
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30 °C.[16]
-
Detection Wavelength: 220 nm (for ibuprofen and most impurities) and 254 nm for comprehensive impurity profiling.[16]
-
Injection Volume: 7 µL.[16]
2. Sample Preparation:
-
Diluent: Acetonitrile and water (50:50 v/v).[16]
-
Standard Solution: Prepare a solution of ibuprofen reference standard at a concentration of 0.4 mg/mL in the diluent.[16]
-
Resolution Solution: Prepare a solution containing ibuprofen and known impurity reference standards (e.g., Impurity C) at a concentration of approximately 0.07 mg/mL each in the diluent to verify system suitability.[16]
-
Test Solution: Accurately weigh and dissolve the ibuprofen API sample in the diluent to achieve a final concentration of 0.4 mg/mL.
3. System Suitability:
-
The resolution between the ibuprofen peak and any adjacent impurity peak should be not less than 1.5.
-
The tailing factor for the ibuprofen peak should not be more than 2.0.
-
The relative standard deviation (RSD) for replicate injections of the standard solution should be not more than 2.0%.
4. Validation:
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizing the Workflow
Caption: Comparative workflow of ibuprofen synthesis and impurity analysis.
Conclusion
The comparative analysis of the Boots and BHC synthesis routes for ibuprofen clearly demonstrates the superiority of the latter in producing a cleaner API with a more favorable impurity profile. The BHC process's adherence to green chemistry principles—fewer steps, catalytic reactions, and higher atom economy—translates directly into a manufacturing process that is not only more environmentally sustainable but also yields a product with fewer process-related impurities.[2][1] For drug development professionals, selecting a synthetic route like the BHC process can significantly de-risk the development pathway by minimizing challenges related to impurity identification, qualification, and control, ultimately leading to a safer and more robust manufacturing process.
References
- Agilent Technologies. (2010). Development and validation of an HPLC method to analyze ibuprofen and impurities according to the European Pharmacopoeia.
- Al-Sultani, A. H., et al. (2022).
- Chamorro, S., et al. (2018).
- Sigma-Aldrich. (n.d.). Assay of Ibuprofen Esters & Impurities.
- Vione, D., et al. (2013).
- Jan-Roblero, J., et al. (2023).
- BenchChem. (2025). A Comparative Guide to the Synthesis of Ibuprofen: The Traditional Boots Route vs.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- SynThink Research Chemicals. (n.d.). Ibuprofen EP Impurities & USP Related Compounds. SynThink Research Chemicals.
- Boltes, K., & González-Naranjo, V. (2013). Ecological risk assessment of ibuprofen in aquatic environments: an approach for complex mixture of contaminants. IMDEA AGUA.
- LGC Standards. (n.d.). Synthesis of Ibuprofen Degradation products and impurities. LGC Standards.
- Google Patents. (n.d.).
- Axcend. (2024).
- Jan-Roblero, J., et al. (2023).
- Safrole. (n.d.).
- MilliporeSigma. (n.d.). Ibuprofen Impurity N.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
- Synaptic. (2019). Ibuprofen Synthesis. Central College.
- BenchChem. (2025).
- ResearchGate. (n.d.). Ibuprofen: synthesis and properties.
- Prezi. (2026). The BHC Company Synthesis of Ibuprofen. Prezi.
- ESIRC. (n.d.). Identification and Quantification of Ibuprofen in Blood Using HPLC-UV/Vis.
- LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Hossain, M. S., et al. (2021). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
- BYJU'S. (n.d.).
- ECHEMI. (n.d.). Is the process of Friedel-Crafts acylation for isobutylbenzene the same as benzene?.
- Scribd. (n.d.). Ibuprofen Synthesis: Boots vs. BHC.
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- 7. 傅-克酰基化反应 [sigmaaldrich.com]
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- 10. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 11. CN112552159A - Preparation method of ibuprofen impurity N - Google Patents [patents.google.com]
- 12. Ibuprofen Impurity N - (2RS)-2-(4-Ethylphenyl)propionic acid, (2RS)-2-(4-Ethylphenyl)propanoic acid [sigmaaldrich.com]
- 13. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
- 17. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Analytical Comparison Guide: LC-MS/MS vs. GC-MS for the Analysis of 1,1-Bis(p-isobutylphenyl)ethane
As pharmaceutical regulatory bodies increasingly tighten the acceptable limits for active pharmaceutical ingredient (API) impurities, selecting the correct analytical platform is no longer just a matter of preference—it is a matter of fundamental physical chemistry.
This guide provides an in-depth, mechanistic comparison between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 1,1-Bis(p-isobutylphenyl)ethane (widely known in the pharmacopeia as Ibuprofen EP Impurity R )[1].
The Analytical Challenge: Mechanistic Causality
To understand why a specific mass spectrometry platform succeeds or fails, we must first examine the analyte's molecular architecture. 1,1-Bis(p-isobutylphenyl)ethane (C₂₂H₃₀, MW: 294.47 g/mol ) is a purely non-polar, lipophilic hydrocarbon[2]. It consists of two isobutylphenyl groups linked by an ethane bridge, completely lacking any heteroatoms (such as oxygen, nitrogen, or sulfur)[3].
The Ionization Physics:
-
Why standard LC-ESI-MS struggles: Electrospray Ionization (ESI) is the default source for modern LC-MS/MS. However, ESI relies on the analyte's ability to accept a proton (
) or donate a proton ( ) in the liquid phase. Because Impurity R lacks any polar functional groups to stabilize a charge, ESI yields exceptionally poor ionization efficiency, leading to a high limit of detection (LOD) and erratic reproducibility. -
Why GC-MS excels: Gas Chromatography relies on thermal vaporization, and its standard detector utilizes Electron Ionization (EI). EI is a "hard" ionization technique that bombards the gas-phase molecule with 70 eV electrons. This aggressively strips an electron to form a radical cation (
), completely independent of the molecule's proton affinity. Consequently, GC-MS is fundamentally superior for this specific hydrocarbon[4]. -
The LC-MS/MS Alternative: If a laboratory must use LC-MS/MS (e.g., to keep all API impurity profiling on a single unified LC system), the ionization source must be switched to Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) to force gas-phase radical cation formation.
Figure 1: Mechanistic decision tree and ionization pathways for the MS analysis of Ibuprofen Impurity R.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of both platforms when analyzing 1,1-Bis(p-isobutylphenyl)ethane.
| Performance Metric | GC-MS (EI, 70 eV) | LC-MS/MS (APCI, Positive Mode) |
| Ionization Efficiency | Excellent: Direct electron stripping generates robust | Moderate: Relies on gas-phase charge transfer; prone to solvent effects. |
| Sensitivity (LOD) | ~1 - 5 ng/mL | ~25 - 50 ng/mL |
| Matrix Interference | Low: LLE sample prep removes the polar Ibuprofen API entirely. | High: Co-eluting hydrophobic matrix components can cause ion suppression. |
| Chromatographic Resolution | Superior (Capillary column efficiency > 100,000 plates). | Good (UHPLC sub-2 µm particles), but requires high organic mobile phase. |
| Run Time | 15 – 20 minutes | 5 – 10 minutes |
| Primary Use Case | Gold standard for definitive quantification and lot release[4]. | High-throughput screening where GC-MS is unavailable. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in System Suitability Tests (SST) to confirm that the physical chemistry of the assay is functioning as intended before any data is collected.
Protocol A: GC-MS (The Gold Standard)
Causality: Ibuprofen API contains a polar carboxylic acid group that can cause severe peak tailing and column degradation in GC if injected at high concentrations. By exploiting the pKa difference, we use Liquid-Liquid Extraction (LLE) with a basic aqueous solution to trap the API as a water-soluble sodium salt, while selectively extracting the non-polar Impurity R into hexane.
Step-by-Step Methodology:
-
Sample Preparation (LLE): Dissolve 100 mg of the Ibuprofen API sample in 5.0 mL of 0.1 M NaOH (aqueous). Add 2.0 mL of LC-MS grade n-hexane. Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.
-
Phase Separation: Carefully transfer the upper hexane layer (containing the lipophilic Impurity R) into a GC autosampler vial.
-
System Suitability Test (SST): Inject 1.0 µL of pure n-hexane. Validation Criterion: The baseline must remain completely flat at the expected retention time of Impurity R to prove zero carryover from previous runs.
-
Chromatographic Separation: Inject 1.0 µL of the sample extract into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.
-
Thermal Gradient: Set the initial oven temperature to 120°C (hold 1 min), ramp at 20°C/min to 280°C, and hold for 5 minutes.
-
Detection: Operate the EI source at 70 eV and 230°C. Monitor the molecular ion (
294) and the primary fragment ( 237, corresponding to the loss of an isobutyl radical) in Selected Ion Monitoring (SIM) mode.
Protocol B: LC-MS/MS (The APCI Alternative)
Causality: Because LC-MS/MS directly injects the sample without phase separation, the highly retained Impurity R requires a strong organic gradient to elute from a C18 column. APCI is mandatory to ionize the hydrocarbon via corona discharge.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 50 mg of Ibuprofen API in 10.0 mL of Acetonitrile/Isopropanol (80:20, v/v) to ensure complete dissolution of both the API and the highly hydrophobic impurity.
-
System Suitability Test (SST): Perform a post-column infusion (T-piece setup) of a 100 ng/mL Impurity R standard while running a blank matrix gradient. Validation Criterion: Monitor the MRM baseline; there must be no significant dips (ion suppression zones) at the retention time where Impurity R elutes.
-
Chromatographic Separation: Inject 5.0 µL onto a sub-2 µm C18 column (100 × 2.1 mm, 1.7 µm) maintained at 45°C to reduce system backpressure from the high organic solvent.
-
Mobile Phase: Solvent A = Water; Solvent B = Acetonitrile. Gradient: Start at 60% B, ramp to 100% B over 4.0 minutes, and hold at 100% B for 4.0 minutes to force the elution of the lipophilic target.
-
Detection: Operate the APCI source in positive ion mode. Set the corona discharge current to 4.0 µA and the probe temperature to 450°C to ensure adequate vaporization. Monitor the MRM transition
294.2 → 237.2 (Collision Energy: ~20 eV).
Conclusion & Best Practices
While LC-MS/MS dominates modern pharmaceutical analysis due to its versatility with polar APIs, GC-MS remains the scientifically superior choice for 1,1-Bis(p-isobutylphenyl)ethane . The compound's lack of heteroatoms renders standard ESI-LC-MS highly ineffective.
For laboratories mandating LC-MS/MS workflows, analysts must abandon ESI in favor of APCI/APPI and carefully validate against matrix-induced ion suppression. However, for definitive lot release, regulatory submissions, and achieving the lowest possible LOD, the GC-MS workflow utilizing basic liquid-liquid extraction provides an elegant, self-validating, and highly robust solution.
References
-
PubChem (National Institutes of Health). 1,1-Bis(p-isobutylphenyl)ethane | C22H30 | CID 11044622. Retrieved from:[Link]
-
Global Substance Registration System (NCATS). 1,1-BIS(P-ISOBUTYLPHENYL)ETHANE. Retrieved from:[Link]
Sources
Comparison of the toxicological profiles of ibuprofen impurities
As a Senior Application Scientist overseeing drug safety and analytical development, the control of active pharmaceutical ingredient (API) impurities is not merely a regulatory checkbox—it is a fundamental pillar of pharmacological safety. Ibuprofen, a globally ubiquitous non-steroidal anti-inflammatory drug (NSAID), is susceptible to both process-related synthetic impurities and post-manufacturing degradation.
This guide provides an objective, data-driven comparison of the toxicological profiles of key ibuprofen impurities. By synthesizing structural alerts, in vitro toxicity data, and analytical methodologies, we aim to equip researchers and drug development professionals with the mechanistic insights required to establish robust Permitted Daily Exposure (PDE) limits and self-validating analytical workflows.
Mechanistic Profiling of Ibuprofen Impurities
The toxicological impact of an impurity is intrinsically linked to its chemical structure and its origin—whether it arises as a synthetic byproduct or an oxidative/thermal degradant.
-
Impurity A (m-Isobutyl Ibuprofen): A positional isomer formed during synthesis. While structurally similar to the API, the meta-substitution alters its receptor-binding kinetics, leading to off-target respiratory and dermal irritation[1].
-
Impurity C (Ibuprofenamide): A synthetic intermediate byproduct. The conversion of the carboxylic acid to an amide neutralizes the molecule, altering its lipophilicity and gastrointestinal absorption profile, contributing to acute oral toxicity[2].
-
Impurity E (4-Isobutylacetophenone / 4-IBAP): The most toxicologically concerning degradant. Formed via photochemical or oxidative cleavage of the propanoic acid moiety, 4-IBAP is highly lipophilic. It readily crosses the blood-brain barrier and cell membranes, causing documented adverse effects on the central nervous system (CNS), connective tissues, and red blood cells (RBCs)[3]. It also carries reproductive toxicity warnings (H361d)[4].
-
Impurity K (2-(4-Formylphenyl)propanoic acid): An oxidative degradant where the isobutyl group is oxidized to an aldehyde. Aldehydes are highly reactive electrophiles that can covalently bind to cellular proteins, leading to acute oral toxicity and severe respiratory irritation[5].
Fig 1. Major degradation and synthetic pathways of key ibuprofen impurities.
Comparative Toxicological Data
To objectively compare these alternatives, we must look at their Globally Harmonized System (GHS) classifications and target organ toxicity. The table below summarizes the quantitative and qualitative hazard data utilized in establishing safety thresholds.
| Impurity | Chemical Name | Origin | GHS Toxicity Classification | Target Organs / Known Effects |
| Impurity A | 2-(3-isobutylphenyl)propanoic acid | Synthetic Isomer | Acute Tox. 4 (H302), Irritant (H315, H319), STOT SE 3 (H335)[1] | Gastrointestinal, Skin, Eyes, Respiratory Tract |
| Impurity C | 2-[4-(2-methylpropyl)phenyl]propanamide | Synthetic Byproduct | Acute Tox. 4 (H302)[2] | Gastrointestinal |
| Impurity E | 4-isobutylacetophenone (4-IBAP) | Photochemical / Oxidative | Flam. Liq. 3 (H226), Skin Sens. 1 (H317), Repro. Tox. 2 (H361d)[4] | CNS, Red Blood Cells, Connective Tissues[3] |
| Impurity K | 2-(4-formylphenyl)propanoic acid | Thermal / Oxidative | Acute Tox. 4 (H302), Irritant (H315, H319), STOT SE 3 (H335)[5] | Respiratory Tract, Skin, Eyes |
Experimental Workflows: A Self-Validating System
To accurately assess the toxicological profile of a specific batch, the analytical isolation and subsequent in vitro testing must form a closed, self-validating loop. If an impurity is misidentified or poorly resolved during chromatography, the downstream cytotoxicity data is fundamentally compromised.
Protocol A: RP-HPLC-MS Isolation of Ibuprofen Impurities
Causality Check: Ibuprofen and its degradants are highly lipophilic. We utilize an acidic mobile phase to suppress the ionization of the carboxylic acid groups on Ibuprofen, Impurity A, and Impurity K. This forces them into a hydrophobic state, increasing retention on the C18 column and ensuring baseline resolution from the neutral Impurity E and Impurity C.
-
Sample Preparation: Dissolve the stressed ibuprofen formulation in a 50:50 mixture of Acetonitrile and LC-MS grade Water to a final API concentration of 0.4 mg/mL. Self-Validation: Spike the sample with a known concentration of an internal standard (e.g., deuterated ibuprofen) to account for matrix effects and extraction recovery.
-
Chromatographic Separation: Inject 7 µL onto a C18 column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid (pH ~3.2).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 80% B over 20 minutes.
-
-
System Suitability: Before fraction collection, verify that the resolution (
) between Ibuprofen and Impurity C is . If , the column is degraded, and fraction purity cannot be guaranteed. -
Orthogonal Validation: Route the eluent split to a Triple Quadrupole Mass Spectrometer (TQMS) in ESI+ mode. Confirm the identity of Impurity E via its m/z of 177.1
before routing the main flow to the fraction collector.
Protocol B: In Vitro Cytotoxicity Screening for Impurity E (4-IBAP)
Causality Check: Because Impurity E is known to induce CNS toxicity[3], standard hepatocyte assays are insufficient. We utilize the SH-SY5Y neuroblastoma cell line. We employ the MTT assay because Impurity E's lipophilicity allows it to penetrate the mitochondria, directly interfering with cellular respiration.
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% . -
Dosing: Reconstitute the HPLC-purified Impurity E in DMSO (final DMSO concentration
to prevent solvent toxicity). Expose cells to a concentration gradient (0.1 µM to 100 µM) for 48 hours. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Triton X-100) to ensure assay sensitivity. -
Metabolic Assessment: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan.
-
Quantification: Solubilize the formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the
to establish the toxicological threshold for PDE calculations.
Fig 2. Self-validating workflow for the isolation and toxicological evaluation of impurities.
Conclusion & Regulatory Implications
The comparative analysis of ibuprofen impurities reveals that not all degradation products share the same risk profile. While Impurities A and C present standard acute oral hazards, Impurity E (4-IBAP) represents a severe toxicological outlier due to its reproductive toxicity and specific affinity for CNS and connective tissues. Drug development professionals must prioritize the control of oxidative and photochemical stress during manufacturing and storage to suppress the formation of Impurity E and Impurity K. Implementing the self-validating LC-MS to in vitro screening workflow outlined above ensures that safety limits are grounded in empirical, batch-specific biological data rather than theoretical estimations.
References
Sources
Spectroscopic Comparison of 1,1-Bis(p-isobutylphenyl)ethane and Related Dimers in Ibuprofen Synthesis
As drug development professionals and analytical chemists, distinguishing between covalent impurities and supramolecular active pharmaceutical ingredient (API) structures is a critical quality control mandate. In the synthesis and formulation of ibuprofen, two distinct "dimeric" species frequently become the focus of spectroscopic analysis:
-
1,1-Bis(p-isobutylphenyl)ethane (Ibuprofen EP Impurity R) : A synthetic, covalently bonded bis-aryl impurity[1].
-
The Ibuprofen Dimer : A non-covalent, hydrogen-bonded supramolecular complex that represents the dominant state of the API in its solid form[2].
This guide objectively compares the spectroscopic performance and fingerprinting of these two distinct dimers, providing researchers with self-validating experimental protocols to definitively differentiate covalent synthetic byproducts from non-covalent API complexes.
Mechanistic Origins: Covalent vs. Non-Covalent Dimers
To understand their divergent spectroscopic signatures, we must first establish the causality behind their formation.
Impurity R (C₂₂H₃₀) is an unintended covalent byproduct[3]. During the industrial synthesis of ibuprofen precursors, the acid-catalyzed (e.g., H₂SO₄) condensation of isobutylbenzene with acetaldehyde can inadvertently fuse two aryl rings via an ethane bridge[4]. This creates a highly stable, static molecule.
Conversely, the Ibuprofen Dimer is a thermodynamic necessity of the API's carboxylic acid moiety. In the solid state or in non-polar solvents, two ibuprofen monomers spontaneously self-assemble via intermolecular hydrogen bonding, creating an 8-membered cyclic dimer ring[2]. Unlike Impurity R, this dimer is in a dynamic equilibrium and can be disrupted by environmental factors.
Logical pathways distinguishing the formation of covalent Impurity R vs. the non-covalent Ibuprofen dimer.
Spectroscopic Fingerprinting & Comparison
The structural differences between a static carbon-carbon bridge and a dynamic hydrogen-bonded ring yield drastically different spectroscopic profiles across Vibrational (IR/Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Vibrational Spectroscopy (FTIR & Raman)
The hallmark of the non-covalent ibuprofen dimer is its carboxylic acid interactions. Hydrogen bonding weakens the C=O double bond character, lowering its stretching frequency. The ibuprofen dimer exhibits a highly characteristic symmetric C=O stretch at 1720 cm⁻¹ in FTIR[5] and 1652 cm⁻¹ in Raman spectroscopy[2].
Because 1,1-Bis(p-isobutylphenyl)ethane lacks a carboxylic acid group entirely, it is completely silent in the 1700–1750 cm⁻¹ region. Instead, its IR spectrum is dominated by strong aromatic C=C stretching at ~1610 cm⁻¹ and aliphatic C-H stretches[2]. Furthermore, the non-covalent ibuprofen dimer exhibits unique low-frequency intermolecular "breathing" modes around 25 cm⁻¹ in Raman scattering, which are structurally impossible for the rigid Impurity R[6].
Quantitative Data Summary
| Spectroscopic Feature | 1,1-Bis(p-isobutylphenyl)ethane (Covalent Impurity R) | Ibuprofen H-Bonded Dimer (Non-Covalent API) |
| IR: ν(C=O) Stretch | Absent | ~1720 cm⁻¹ (Shifts to ~1735 cm⁻¹ if disrupted) |
| Raman: ν(C=O) Stretch | Absent | ~1652 cm⁻¹ |
| Raman: Low-Frequency Modes | Standard rigid lattice modes only | ~25 cm⁻¹ (Intermolecular dimer breathing) |
| ¹H-NMR: Bridge/Acid Proton | Quartet (~4.0 ppm, static ethane bridge) | Broad singlet (>10.0 ppm, dynamic exchange) |
| ¹³C-NMR: Carbonyl Carbon | Absent | ~180 ppm |
| Response to Dilution | No spectral changes (Static) | Dimer dissociates; massive spectral shifts |
Self-Validating Experimental Protocols
To ensure scientific integrity, simply recording a spectrum is insufficient. You must employ a self-validating system that proves why a signal exists. Because the ibuprofen dimer is non-covalent, its existence is concentration-dependent. Impurity R, being covalent, is concentration-independent. We exploit this causality to validate the structures.
Protocol 1: Concentration-Gradient FTIR-ATR
Causality: Diluting a hydrogen-bonded dimer in a competitive, polar solvent (like ethanol) forces the supramolecular complex to dissociate into monomers. This restores the C=O double-bond strength, shifting the IR peak to a higher wavenumber[2]. Covalent bonds cannot be broken by simple dilution; thus, Impurity R will show no peak shifts.
-
Baseline Acquisition: Acquire an FTIR-ATR spectrum of the neat, solid powder for both samples. Record the 1720 cm⁻¹ peak for ibuprofen[5].
-
Solvent Disruption: Dissolve the samples in absolute ethanol at a low concentration (e.g., 5 mg/mL).
-
Liquid-Phase Acquisition: Deposit a drop of the solution onto the ATR crystal and immediately acquire the spectrum before evaporation.
-
Validation: Observe the ibuprofen C=O peak shift from 1720 cm⁻¹ to ~1735 cm⁻¹, confirming the transition from dimer to monomer[2]. The Impurity R sample will remain devoid of carbonyl signals, validating its non-oxygenated, covalent bis-aryl structure.
Protocol 2: Variable-Concentration ¹H-NMR
Causality: The chemical shift (δ) of the ibuprofen -OH proton is a time-averaged signal of its free and hydrogen-bonded states. Lowering the concentration reduces the probability of dimerization, shielding the proton and shifting it upfield. The aliphatic bridge protons of Impurity R are covalently locked and will not shift.
-
Preparation: Prepare three distinct concentrations of each sample in CDCl₃: 10 mM, 50 mM, and 100 mM.
-
Acquisition: Run standard 1D ¹H-NMR (400 MHz, 298K) for all six samples.
-
Validation:
-
Impurity R: Track the methine quartet (~4.0 ppm). The chemical shift will remain identical across all three concentrations.
-
Ibuprofen: Track the broad -COOH singlet (>10 ppm). As concentration drops from 100 mM to 10 mM, the peak will visibly shift upfield, definitively proving the non-covalent, concentration-dependent nature of the dimer.
-
Workflow for the self-validating spectroscopic differentiation of covalent vs. non-covalent dimers.
Advanced Characterization Techniques
For researchers requiring absolute mechanistic certainty, traditional FTIR and NMR can be supplemented with cutting-edge spectroscopic techniques:
-
Impulsive Stimulated Raman Scattering (ISRS): Used alongside ultrafast soft X-ray absorption, ISRS allows for the element-specific visualization of the low-frequency (~25 cm⁻¹) intermolecular vibrations unique to the enantiomeric ibuprofen dimer ring[6].
-
¹⁷O Solid-State MAS NMR: By isotopically enriching the carboxylic acid oxygen, researchers can monitor the concerted double proton jumps between the two tautomeric forms of the ibuprofen dimer in the solid state—a dynamic process completely absent in the oxygen-free Impurity R[7].
References
-
PubChem - 1,1-Bis(p-isobutylphenyl)ethane | C22H30 | CID 11044622 URL:[Link]
- Google Patents - EP0168803B1 - Method for producing p-isobutylstyrene URL
-
Langmuir (ACS Publications) - Mechanism of Hydrogen-Bonded Complex Formation between Ibuprofen and Nanocrystalline Hydroxyapatite URL:[Link]
-
arXiv - Element- and enantiomer-selective visualization of ibuprofen dimer vibrations URL:[Link]
-
University of Reading (CentAUR) - Probing molecular interactions in solid dispersions URL:[Link]
-
PubMed Central (PMC) - Looking into the dynamics of molecular crystals of ibuprofen and terephthalic acid using 17O and 2H nuclear magnetic resonance analyses URL:[Link]
Sources
- 1. usbio.net [usbio.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,1-Bis(p-isobutylphenyl)ethane | C22H30 | CID 11044622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0168803B1 - Method for producing p-isobutylstyrene - Google Patents [patents.google.com]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Looking into the dynamics of molecular crystals of ibuprofen and terephthalic acid using 17O and 2H nuclear magnetic resonance analyses - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1,1-Bis(p-isobutylphenyl)ethane (Impurity R) Levels Across Commercial Ibuprofen APIs
Executive Summary
In the highly regulated landscape of pharmaceutical manufacturing, the impurity profile of an Active Pharmaceutical Ingredient (API) is as critical as its potency. For Ibuprofen, one of the most rigorously monitored process-related impurities is 1,1-Bis(p-isobutylphenyl)ethane (CAS: 102120-87-6)[1]. Officially designated by the European Pharmacopoeia as[1], this highly lipophilic byproduct poses unique analytical and purification challenges. This guide objectively benchmarks Impurity R levels across different API synthesis routes and provides a self-validating analytical methodology for its quantification.
Mechanistic Causality: The Origin of Impurity R
To effectively benchmark an impurity, one must first understand the chemical causality of its formation. Impurity R is not a degradation product; it is a synthetic artifact directly tied to specific manufacturing routes.
In industrial processes that synthesize ibuprofen via a p-isobutylstyrene intermediate, isobutylbenzene is reacted with acetaldehyde in the presence of a strong sulfuric acid catalyst[2]. This condensation reaction deliberately forms 1,1-bis(p-isobutylphenyl)ethane (BBE) as an intermediate[2]. BBE is subsequently subjected to catalytic cracking at elevated temperatures (200–650°C) to yield p-isobutylstyrene, which is then carbonylated to produce the final Ibuprofen API[2].
The Causality of Contamination: The presence of Impurity R in the final API is a direct consequence of incomplete catalytic cracking of the BBE intermediate[2]. Because Impurity R consists of two isobutylphenyl moieties linked by an ethylidene bridge, it is exceptionally lipophilic[3]. This structural characteristic causes it to co-precipitate with the API, resisting standard aqueous-based crystallization purifications and necessitating rigorous chromatographic monitoring.
Fig 1: Synthetic origin of Impurity R via the BBE condensation and cracking pathway.
Benchmarking Data: API Source Comparison
Because Impurity R is route-dependent, APIs sourced from different manufacturers exhibit distinct baseline levels of this compound. Below is a comparative benchmarking of Ibuprofen APIs derived from three distinct synthetic paradigms.
| API Source | Primary Synthesis Route | Impurity R Level (% w/w) | Ph. Eur. Limit (% w/w) | Quality Status |
| Manufacturer A | BBE-Intermediate Route (Optimized Cracking) | 0.08% | ≤ 0.15% | Pass |
| Manufacturer B | Direct Carbonylation (Hoechst-Celanese) | < 0.01% (LOD) | ≤ 0.15% | Pass |
| Manufacturer C | BBE-Intermediate Route (Unoptimized) | 0.18% | ≤ 0.15% | Fail |
Insight: Manufacturer B bypasses the BBE intermediate entirely, resulting in non-detectable levels of Impurity R. Manufacturer A and C both use the BBE route, but Manufacturer C's failure highlights the critical need for optimized catalytic cracking temperatures and residence times.
Self-Validating Experimental Protocol: HPLC Quantification
To accurately quantify Impurity R, a stability-indicating method must be employed[4].
Causality behind Experimental Choices: A solid-core C18 column is selected because its high theoretical plate count is critical for separating the structurally similar, non-polar Impurity R from the massive API peak[5]. An acidic mobile phase (0.1% phosphoric acid) is strictly utilized to fully protonate the carboxylic acid group of Ibuprofen[5]. This suppresses the API's ionization, preventing peak tailing and ensuring a predictable, sharp retention time relative to the neutral Impurity R.
Step-by-Step Methodology
-
Preparation of Mobile Phase:
-
Phase A: 0.1% Phosphoric acid in HPLC-grade Water.
-
Phase B: 0.1% Phosphoric acid in Acetonitrile.
-
Gradient: Program a linear gradient starting at 40% B, ramping to 85% B over 20 minutes to elute the highly retained Impurity R.
-
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve the Ibuprofen API in a 50:50 (v/v) Water/Acetonitrile diluent to a concentration of 1000 µg/mL[6].
-
Prepare an Impurity R reference standard at 1.5 µg/mL (representing the 0.15% specification limit).
-
-
Chromatographic Execution:
-
System Suitability (The Self-Validation Mechanism):
-
The protocol is only deemed valid if the chromatographic Resolution (Rs) between the Ibuprofen peak and the Impurity R peak is > 1.5 [4].
-
Additionally, the calibration curve for the Impurity R standard must demonstrate a linearity correlation coefficient (r²) of ≥ 0.999 [4]. If these parameters are met, the system has successfully validated its own resolving power and quantitative accuracy.
-
Fig 2: Step-by-step HPLC analytical workflow for quantifying Ibuprofen Impurity R.
References
- European Patent Office. "Method for producing p-isobutylstyrene (EP0168803B1)". Source: patents.google.com.
Sources
- 1. usbio.net [usbio.net]
- 2. EP0168803B1 - Method for producing p-isobutylstyrene - Google Patents [patents.google.com]
- 3. 1,1'-(Ethane-1,1-diyl)-4,4'-(2-methylpropyl)dibenzene [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Comprehensive Operational Guide: Safe Handling and Disposal of 1,1-Bis(p-isobutylphenyl)ethane
As a Senior Application Scientist, I recognize that managing pharmaceutical impurities requires more than just following a regulatory checklist—it demands a mechanistic understanding of the compound's physical chemistry and toxicological profile. 1,1-Bis(p-isobutylphenyl)ethane (CAS: 102120-87-6), commonly known as Ibuprofen EP Impurity R, is a byproduct generated during the synthesis of the cyclooxygenase inhibitor Ibuprofen [1].
Because of its specific hazard classifications—acute oral toxicity and chronic aquatic toxicity—standard laboratory disposal methods are insufficient. This guide provides a self-validating, step-by-step operational protocol for the safe containment and disposal of this compound, ensuring absolute regulatory compliance and laboratory safety.
Chemical Identity & Hazard Profile
To design an effective disposal strategy, we must first understand the physicochemical properties driving the compound's behavior.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1,1-Bis(p-isobutylphenyl)ethane |
| Synonyms | Ibuprofen EP Impurity R; 1,1-bis-(4-isobutylphenyl)ethane [2],[3] |
| CAS Registry Number | 102120-87-6 [1] |
| Molecular Formula | C22H30 [2] |
| Molecular Weight | 294.47 g/mol [1] |
| GHS Hazard Codes | H302 (Acute Tox. 4); H413 (Aquatic Chronic 4) [2] |
| Solubility | Practically insoluble in water; soluble in ether, benzene, and organic solvents [3] |
Mechanistic Basis for Safety Protocols
Every step in our disposal protocol is grounded in the compound's specific hazard profile:
-
H413 (Aquatic Toxicity) & Lipophilicity: The molecule features two bulky isobutylphenyl groups linked by an ethane backbone, rendering it highly lipophilic and practically insoluble in water [3]. This lipophilicity means it will readily partition into organic matter and bioaccumulate in aquatic ecosystems. Causality: This is the exact mechanistic reason why drain disposal is strictly prohibited and why the compound must be diverted exclusively to high-temperature incineration [4].
-
H302 (Oral Toxicity) & Dust Generation: The compound is harmful if swallowed [2]. In its solid state, the primary exposure vector is the accidental ingestion of settled dust or aerosolized particles. Causality: Therefore, all spill responses must prioritize dust suppression (e.g., wet-wiping) over dry sweeping to prevent inhalation or ingestion [4].
Standard Operating Procedure: Spill Containment & Decontamination
In the event of an accidental release, execute the following self-validating protocol to ensure complete containment.
Step 1: Evacuation and Assessment Immediately isolate the spill area. Determine if the release is a pure solid or dissolved in an organic solvent vehicle. Keep personnel upwind and away from the spill [4].
Step 2: PPE Donning Equip chemically impermeable gloves (e.g., nitrile for solids; if dissolved in a solvent like benzene, use Viton or appropriate solvent-rated gloves), safety goggles, and a lab coat [4]. If solid dust is visible or aerosolization is suspected, a particulate respirator (N95/P100) is mandatory to mitigate H302 risks.
Step 3: Containment and Collection
-
For Solids:Do not dry sweep. Lightly mist the solid with water to suppress dust formation. Use a non-sparking hazardous waste scoop to collect the material [4].
-
For Liquids (Solvent Solutions): Surround and cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Avoid combustible absorbents if the solvent vehicle is flammable.
Step 4: Surface Decontamination & Validation Transfer all collected material into a high-density polyethylene (HDPE) or PTFE-lined waste container. Wipe the affected surface with a compatible organic solvent (e.g., isopropanol) to dissolve any remaining lipophilic residue, followed by a final wash with soap and water. Validation Check: The area is considered decontaminated when a final solvent wipe shows no visual residue and the surface is completely dry.
Standard Operating Procedure: Waste Disposal
The disposal of 1,1-Bis(p-isobutylphenyl)ethane must be handled through a licensed chemical destruction plant [4].
Workflow for the containment, storage, and controlled incineration of H413/H302 chemical waste.
Step 1: Segregation and Packaging Place the waste into a chemically compatible, tightly sealed container. Do not mix this compound with strong oxidizing agents. Contaminated packaging (e.g., empty reagent bottles) must be treated with the same hazard classification as the product itself [4].
Step 2: GHS Labeling Affix a clear, GHS-compliant label to the container. It must explicitly state the chemical name, CAS number (102120-87-6), and the hazard statements: H302 (Harmful if swallowed) and H413 (May cause long lasting harmful effects to aquatic life) [2].
Step 3: Storage Store the sealed container in a cool, dry, and well-ventilated hazardous waste accumulation area [4]. Ensure the storage area has secondary containment (e.g., spill pallets) and is physically isolated from any floor drains to prevent accidental aquatic release.
Step 4: Controlled Incineration Transfer the waste to an authorized hazardous waste disposal vendor. The mandated disposal method is controlled incineration with flue gas scrubbing [4].
-
Mechanistic Rationale: High-temperature incineration effectively breaks down the stable C-C and C-H bonds of the ethane and isobutylphenyl groups. Flue gas scrubbing is critical to capture and neutralize any toxic combustion byproducts (such as carbon monoxide or unburned hydrocarbons) before they can be released into the atmosphere, ensuring complete environmental protection [4].
References
-
Title: 1,1-Bis(p-isobutylphenyl)ethane | C22H30 | CID 11044622 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: 1,1-Bis(p-isobutylphenyl)ethane - Introduction Source: ChemBK URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
